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  • Product: Tert-butyl 3,3,4-trimethylpiperazine-1-carboxylate
  • CAS: 1492693-44-3

Core Science & Biosynthesis

Foundational

Physicochemical properties of Tert-butyl 3,3,4-trimethylpiperazine-1-carboxylate

The following technical guide is structured as a high-level monograph designed for drug discovery scientists. It prioritizes mechanistic understanding, actionable protocols, and physicochemical logic over generic data li...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a high-level monograph designed for drug discovery scientists. It prioritizes mechanistic understanding, actionable protocols, and physicochemical logic over generic data listing.

CAS Registry Number: 1492693-44-3 Compound Class: Specialized Piperazine Scaffold / Chiral Building Block Document Type: Technical Application Guide (Level 3)

Executive Summary & Structural Logic

Tert-butyl 3,3,4-trimethylpiperazine-1-carboxylate is a highly specialized heterocyclic building block used in medicinal chemistry to modulate the physicochemical and pharmacokinetic profiles of drug candidates. Unlike standard piperazine linkers, this scaffold incorporates two critical structural modifications:

  • Gem-dimethyl substitution (C3): Introduces steric bulk that restricts conformational flexibility (Thorpe-Ingold effect), potentially locking the molecule into a bioactive conformation and shielding the ring from metabolic oxidation.

  • N-Methylation (N4): Converts the secondary amine to a tertiary amine, eliminating a hydrogen bond donor (HBD) and altering the basicity (pKa) of the distal nitrogen.

These features make it an invaluable tool for "scaffold hopping" campaigns aimed at improving blood-brain barrier (BBB) permeability or extending metabolic half-life (


).

Physicochemical Profile

The following data aggregates calculated and predicted values, as experimental data for this specific CAS is limited in public dossiers.

Table 1: Core Properties
PropertyValue / DescriptionSignificance in Drug Design
Molecular Formula

Molecular Weight 228.33 g/mol Fragment-based lead compliant (<300 Da).
Physical State Solid (Low MP) or Viscous OilLikely waxy solid due to globular shape; handle as oil if impure.
Predicted LogP 1.8 – 2.2Moderate lipophilicity; suitable for CNS penetration.
Predicted pKa (N4) 7.8 – 8.3The N1-Boc group is electron-withdrawing, lowering the basicity of N4 relative to N-methylpiperazine (pKa ~9.0).
H-Bond Donors 0Excellent membrane permeability (Rule of 5 compliant).
H-Bond Acceptors 3 (2 Carbonyl/Ether, 1 Amine)Standard interaction points for receptor binding.
Structural Conformation Analysis

The gem-dimethyl group at C3 forces the piperazine ring into a distorted chair conformation. This steric crowding disfavors the equatorial placement of adjacent substituents, often forcing the N4-methyl group into a specific orientation. This "conformational lock" can significantly increase binding affinity by reducing the entropic penalty upon binding to a protein target.

Experimental Protocols & Handling

Role: Senior Application Scientist Context: These protocols address the specific challenges of handling sterically hindered, lipophilic amines.

Protocol A: Quality Control & Identity Verification

Self-Validating Step: The NMR spectrum of this compound is distinct and allows for immediate purity assessment without reference standards.

1H NMR Diagnostic Signals (CDCl3, 400 MHz):

  • Boc Group: Strong singlet at

    
     ppm (9H).
    
  • Gem-Dimethyl: Singlet at

    
     ppm (6H). Note: If this splits or broadens, it indicates conformational flipping is occurring on the NMR timescale.
    
  • N-Methyl: Singlet at

    
     ppm (3H).
    
  • Ring Protons: The C2 protons (between N1 and C3) often appear as a singlet or tight AB quartet due to the adjacent quaternary center.

Protocol B: Boc-Deprotection & Salt Formation

Since N4 is a tertiary amine, standard acidic deprotection yields a salt that can be highly hygroscopic.

Reagents: Trifluoroacetic acid (TFA) or HCl in Dioxane. Workflow:

  • Dissolution: Dissolve 1.0 eq of the substrate in DCM (concentration 0.1 M).

  • Acidolysis: Add TFA (10-20 eq) dropwise at 0°C.

    • Why? The gem-dimethyl group creates steric hindrance. While N-Boc cleavage is usually fast, the bulkiness can retard solvation. Excess acid ensures complete protonation.

  • Monitoring: Check TLC (System: 10% MeOH in DCM + 1%

    
    ). The product will stay at the baseline (highly polar salt).
    
  • Workup (Critical):

    • Do NOT wash with water (product will be lost to aqueous phase).

    • Evaporate volatiles under reduced pressure.

    • Free Basing: Redissolve residue in minimal MeOH, pass through a basic ion-exchange resin (e.g., Amberlyst A-21) or treat with saturated

      
       and extract exhaustively with Chloroform/Isopropanol (3:1).
      
    • Reasoning: The free amine is highly water-soluble due to its low MW and polarity. Standard Ether/Water extraction often fails.

Mechanistic Visualization

The following diagrams illustrate the synthesis logic and the pharmacological impact of the scaffold.

Diagram 1: Pharmacokinetic Impact of the Scaffold

This flowchart demonstrates why a researcher would select this specific intermediate over a standard piperazine.

PK_Logic Standard Standard Piperazine (High Metabolic Liability) GemDimethyl Add 3,3-Gem-Dimethyl (Steric Shielding) Standard->GemDimethyl Structural Modification NMethyl Add N-Methyl (Remove H-Bond Donor) Standard->NMethyl Derivatization Result1 Metabolic Stability (Blocks Alpha-Oxidation) GemDimethyl->Result1 Steric Hindrance Result3 Conformational Lock (Higher Selectivity) GemDimethyl->Result3 Thorpe-Ingold Effect Result2 Increased Lipophilicity (Better BBB Penetration) NMethyl->Result2 LogP Increase

Caption: Mechanistic impact of 3,3,4-trimethyl substitution on drug metabolism and pharmacokinetics (DMPK).

Diagram 2: Synthetic Utility Workflow

This diagram outlines the downstream utility of the compound after deprotection.

Synthesis_Workflow Start 1-Boc-3,3,4-trimethylpiperazine (Starting Material) Deprotect Acidic Deprotection (TFA or HCl) Start->Deprotect -Boc Intermediate Free Secondary Amine (Sterically Hindered) Deprotect->Intermediate Neutralization PathA S_NAr Reaction (Target: Aryl Halides) Intermediate->PathA Nucleophilic Attack PathB Buchwald-Hartwig (Pd-Catalyzed) Intermediate->PathB Cross-Coupling Final Drug Candidate (Restricted Conformation) PathA->Final PathB->Final

Caption: Synthetic workflow transforming the protected intermediate into a bioactive scaffold via N1-functionalization.

Safety & Handling (E-E-A-T)

Hazard Classification (GHS Extrapolated): Based on analogous N-Boc piperazines, treat this compound as:

  • Warning: Causes skin irritation (H315) and serious eye irritation (H319).[1]

  • Storage: Keep at 2-8°C under inert atmosphere (Argon/Nitrogen). The tertiary amine is susceptible to N-oxidation if exposed to air/light over prolonged periods.

Disposal: As a nitrogen-containing organic compound, dispose of via high-temperature incineration. Do not allow entry into local sewer systems due to potential aquatic toxicity common in lipophilic amines.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for (S)-1-Boc-3-methylpiperazine (Analogous Structure). Retrieved from [Link]

  • University of Regina. (n.d.). pKa Values of Some Piperazines. Retrieved from [Link]

Sources

Exploratory

Spectroscopic Characterization Guide: tert-Butyl 3,3,4-trimethylpiperazine-1-carboxylate

This guide provides an in-depth technical analysis of the spectroscopic characteristics of tert-butyl 3,3,4-trimethylpiperazine-1-carboxylate . It is designed for researchers requiring rigorous structural validation of t...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the spectroscopic characteristics of tert-butyl 3,3,4-trimethylpiperazine-1-carboxylate . It is designed for researchers requiring rigorous structural validation of this pharmacophore, which is frequently employed as a sterically constrained linker in medicinal chemistry (e.g., in GPCR ligands and kinase inhibitors).

Executive Summary & Compound Identity

tert-Butyl 3,3,4-trimethylpiperazine-1-carboxylate (CAS: 1492693-44-3) is a specialized piperazine derivative characterized by a gem-dimethyl group at the C3 position and an N-methyl group at N4. This substitution pattern introduces significant steric constraints, influencing both its conformational dynamics and spectroscopic signature compared to the parent piperazine.

PropertyDetail
IUPAC Name tert-butyl 3,3,4-trimethylpiperazine-1-carboxylate
Molecular Formula C₁₂H₂₄N₂O₂
Molecular Weight 228.33 g/mol
Key Structural Features N1-Boc protection; C3-gem-dimethyl; N4-methyl
Primary Application Chiral/Achiral building block for drug discovery

Synthesis & Impurity Profile (Visualized)

Understanding the synthesis is critical for interpreting the spectra, particularly for identifying common impurities such as the des-methyl analog or regioisomers.

Synthesis Workflow

The most robust route involves the selective methylation of 1-Boc-3,3-dimethylpiperazine.

Synthesis Start 2,2-Dimethylpiperazine (Starting Material) Step1 Selective N-Boc Protection (DCM, 0°C) Start->Step1 Boc2O, TEA Inter 1-Boc-3,3-dimethylpiperazine (Intermediate) Step1->Inter Step2 Reductive Methylation (HCHO, NaBH(OAc)3) Inter->Step2 Final tert-Butyl 3,3,4-trimethyl- piperazine-1-carboxylate Step2->Final Purification

Figure 1: Synthetic pathway highlighting the origin of potential des-methyl impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR data below represents the consensus chemical shifts derived from high-fidelity analogs (1-Boc-3,3-dimethylpiperazine) and substituent chemical shift (SCS) principles.

¹H NMR Data (400 MHz, CDCl₃)

The spectrum is dominated by the Boc singlet and the distinct methyl signals. Note that Boc-piperazines often exhibit rotational isomerism (rotamers) at room temperature, which may cause broadening of the ring methylene signals (C2-H and C6-H).

PositionShift (δ, ppm)MultiplicityIntegrationAssignment / Notes
N1-Boc 1.46Singlet (s)9HCharacteristic tert-butyl group.
C3-Me₂ 1.05 – 1.10Singlet (s)6HGem-dimethyl group. May appear as two singlets if ring is locked in conformation.
N4-Me 2.24Singlet (s)3HN-Methyl group. Sharp singlet.
C5-H₂ 2.35 – 2.50Multiplet (m)2HMethylene adjacent to N4.
C2-H₂ 3.20 – 3.45Broad (br s)2HMethylene adjacent to N-Boc and quaternary C3. Broadened by rotamers.
C6-H₂ 3.30 – 3.55Broad (br m)2HMethylene adjacent to N-Boc.

Experimental Note: If signals at 3.2–3.6 ppm are excessively broad, acquire spectra at elevated temperature (e.g., 50°C in DMSO-d₆) to coalesce rotamers into sharp peaks.

¹³C NMR Data (100 MHz, CDCl₃)
Carbon TypeShift (δ, ppm)Assignment
Carbonyl 154.8Boc C=O (Quaternary)
Quaternary 79.6tert-Butyl quaternary carbon
Quaternary 56.5C3 (Gem-dimethyl substituted)
Methylene ~52.0C5 (Adjacent to N-Me)
Methylene ~45.0 – 48.0C2 & C6 (Broad/Split due to rotamers)
Methyl 36.5N4-Methyl
Methyl 28.4Boc Methyls (3C)
Methyl 20.5 – 22.0C3-Gem-dimethyls (May show distinct peaks)

Mass Spectrometry (MS)

Mass spectrometry is the primary method for confirming the molecular weight and substitution pattern.

ESI-MS Fragmentation Pattern

Ionization Mode: Positive Electrospray Ionization (ESI+)

m/z (Calculated)Ion IdentityMechanism
229.19 [M+H]⁺Protonated molecular ion.
251.17 [M+Na]⁺Sodium adduct (common in unpurified samples).
173.13 [M+H – C₄H₈]⁺Loss of isobutylene (neutral loss of 56 Da).
129.14 [M+H – Boc]⁺Complete loss of Boc group (loss of 100 Da).
Fragmentation Pathway (Graphviz)

The fragmentation logic confirms the stability of the gem-dimethyl piperazine core.

MS_Frag Parent [M+H]+ m/z 229 Frag1 [M+H - Isobutylene]+ m/z 173 (Carbamic acid) Parent->Frag1 - C4H8 (56 Da) Frag2 [M+H - Boc]+ m/z 129 (Free amine core) Parent->Frag2 - Boc (100 Da) Frag1->Frag2 - CO2 (44 Da)

Figure 2: ESI-MS fragmentation pathway for structural confirmation.

Infrared (IR) Spectroscopy

IR is useful for verifying the integrity of the Boc carbonyl and the absence of N-H stretches (confirming complete methylation at N4).

  • 2975 – 2850 cm⁻¹: C–H stretching (Aliphatic).

  • 2800 – 2750 cm⁻¹: N–CH₃ C–H stretching (Bohlmann bands, indicative of N-methyl).

  • 1690 – 1680 cm⁻¹: C=O stretching (Boc carbamate). Very strong.

  • 1475 – 1450 cm⁻¹: C–H bending (Gem-dimethyl doublet).

  • 1160 – 1140 cm⁻¹: C–O–C stretching (Boc ester linkage).

  • Absence: No broad band at 3300–3500 cm⁻¹ (confirms absence of N–H).

Experimental Protocols

Protocol 1: NMR Sample Preparation

To ensure sharp peaks and minimal water interference.

  • Solvent: Use CDCl₃ (99.8% D) neutralized with anhydrous K₂CO₃ or silver foil to prevent acid-catalyzed Boc deprotection.

  • Concentration: Dissolve 5–10 mg of the compound in 0.6 mL of solvent.

  • Acquisition:

    • Set relaxation delay (d1) to ≥ 1.0 s to allow full relaxation of methyl protons.

    • If rotameric broadening is observed at 298 K, heat the probe to 323 K (50°C) .

Protocol 2: LC-MS Method for Purity Check
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 210 nm (weak absorbance due to lack of chromophore) and ESI-MS (TIC).

References

  • Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities."[1] J. Org.[1] Chem.1997 , 62, 7512–7515.[1][2] Link

  • Fulmer, G. R. et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics2010 , 29, 2176–2179. Link

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 22710387, 1-Boc-3,3-dimethylpiperazine (Analog Reference). Link

  • ChemicalBook. Product entry for tert-Butyl 3,3,4-trimethylpiperazine-1-carboxylate (CAS 1492693-44-3).[3] Link

Sources

Foundational

Conformational Analysis of 3,3,4-Trimethylpiperazine Derivatives: A Technical Guide for Drug Discovery

Abstract The piperazine ring is a ubiquitous scaffold in medicinal chemistry, prized for its ability to confer favorable pharmacokinetic properties and engage in crucial interactions with biological targets. The conforma...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The piperazine ring is a ubiquitous scaffold in medicinal chemistry, prized for its ability to confer favorable pharmacokinetic properties and engage in crucial interactions with biological targets. The conformational landscape of substituted piperazines dictates their three-dimensional shape, influencing receptor binding, selectivity, and ultimately, therapeutic efficacy. This in-depth technical guide provides a comprehensive analysis of the conformational preferences of 3,3,4-trimethylpiperazine derivatives. While direct experimental studies on this specific substitution pattern are limited, this guide synthesizes fundamental principles of stereochemistry, established data from analogous systems, and modern analytical techniques to provide a robust predictive framework for researchers in drug design and development. We will explore the intricate interplay of steric and electronic effects introduced by the gem-dimethyl and N-methyl substituents, and detail the experimental and computational workflows essential for characterizing the conformational behavior of these and related molecules.

The Piperazine Scaffold: A Privileged Element in Drug Design

The six-membered saturated heterocycle piperazine is a cornerstone of modern medicinal chemistry. Its presence in numerous approved drugs, spanning a wide range of therapeutic areas from antipsychotics to anticancer agents, underscores its significance. The two nitrogen atoms at positions 1 and 4 provide a unique combination of basicity, hydrogen bonding capacity, and a handle for diverse chemical modifications.[1] This dual-nitrogen architecture allows the piperazine ring to adopt various conformations, with the chair form being the most prevalent and energetically favored.[2] The conformational flexibility of the piperazine ring is a key determinant of its biological activity, as it allows the molecule to adopt the optimal geometry for binding to its target protein.[3]

Fundamentals of Piperazine Conformation: The Dominance of the Chair

Like cyclohexane, the piperazine ring can exist in several conformations, including the low-energy chair form and higher-energy boat and twist-boat forms.[4] In the vast majority of crystallographic and solution-state studies, the piperazine ring is observed to adopt a chair conformation.[4][5] This preference is driven by the minimization of torsional and steric strain.

The interconversion between the two chair forms, known as ring inversion, is a dynamic process. The energy barrier for this inversion is a critical parameter in conformational analysis. For piperazine itself, this barrier is higher than that of cyclohexane, a phenomenon attributed to the stereoelectronic effects of the nitrogen atoms.[6]

The Conformational Landscape of 3,3,4-Trimethylpiperazine: A Synthesis of Steric and Electronic Influences

The introduction of methyl groups at the 3, 3, and 4 positions of the piperazine ring introduces a fascinating interplay of steric and electronic effects that significantly shapes its conformational preferences. While specific experimental data for 3,3,4-trimethylpiperazine is scarce, we can construct a detailed conformational model by dissecting the individual and combined contributions of these substituents.

The Impact of the 3,3-Gem-Dimethyl Group: The Thorpe-Ingold Effect

The presence of a gem-dimethyl group at the C3 position is expected to have a profound impact on the ring's conformational dynamics. This is a classic example of the Thorpe-Ingold effect , or gem-dimethyl effect, where the presence of two substituents on the same carbon atom can influence the rate and equilibrium of ring-closing reactions and restrict conformational flexibility.[7][8] In the context of the piperazine ring, the gem-dimethyl group introduces significant steric bulk.

This steric hindrance will likely favor a chair conformation where the gem-dimethyl group does not have severe steric clashes with other substituents. Furthermore, the Thorpe-Ingold effect can increase the barrier to ring inversion. By compressing the C2-C3-C4 bond angle, the gem-dimethyl group can destabilize the transition state for ring flipping, thus "locking" the ring more rigidly in a preferred chair conformation.

The Influence of the N4-Methyl Group: Axial vs. Equatorial Preference

The N-methyl group at the 4-position will also play a crucial role in determining the overall conformation. In monosubstituted N-alkylpiperazines, the alkyl group can occupy either an axial or an equatorial position on the nitrogen atom. The relative stability of these two conformers is governed by a balance of steric interactions.

Generally, an equatorial orientation is favored for bulky substituents to minimize 1,3-diaxial interactions with the axial hydrogens on the same side of the ring. Therefore, in the preferred chair conformation of a 3,3,4-trimethylpiperazine derivative, the N4-methyl group is expected to predominantly occupy the equatorial position.

The Combined Effect: Predicting the Dominant Conformer

Considering the combined influence of the 3,3-gem-dimethyl and N4-methyl groups, we can predict the most stable conformation of the 3,3,4-trimethylpiperazine ring. The dominant conformer will be a chair form where the N4-methyl group is in the equatorial position to minimize steric strain. The gem-dimethyl group at C3 will inherently have one methyl group in a pseudo-axial and one in a pseudo-equatorial position relative to the local ring geometry. The overall ring conformation will likely be a slightly distorted chair to accommodate the steric bulk of the gem-dimethyl group.

Experimental Approaches to Conformational Analysis

A combination of experimental techniques is essential for the comprehensive characterization of the conformational landscape of 3,3,4-trimethylpiperazine derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Solution-State Dynamics

NMR spectroscopy is the most powerful tool for studying the conformation and dynamics of molecules in solution.

Key NMR Experiments:

  • ¹H NMR: The chemical shifts and coupling constants of the piperazine ring protons are highly sensitive to their spatial orientation. For example, the coupling constant between two vicinal protons (³JHH) can be used to estimate the dihedral angle between them via the Karplus equation, providing valuable information about the ring's pucker. In a chair conformation, distinct chemical shifts for axial and equatorial protons are expected.

  • ¹³C NMR: The chemical shifts of the carbon atoms in the piperazine ring are also indicative of the conformation.

  • Variable Temperature (VT) NMR: By recording NMR spectra at different temperatures, it is possible to study dynamic processes such as ring inversion. At low temperatures, the inversion may be slow enough on the NMR timescale to observe separate signals for the axial and equatorial protons. As the temperature is increased, these signals will broaden and eventually coalesce into a single averaged signal. The coalescence temperature can be used to calculate the free energy of activation (ΔG‡) for the ring inversion process.[6]

  • Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY/ROESY): These experiments can detect through-space interactions between protons that are close to each other, providing definitive evidence for specific conformations and the relative orientation of substituents.

Experimental Protocol: Variable Temperature ¹H NMR for Ring Inversion Analysis

  • Sample Preparation: Dissolve 5-10 mg of the 3,3,4-trimethylpiperazine derivative in a suitable deuterated solvent (e.g., deuterated methanol, deuterated chloroform) in a 5 mm NMR tube.

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature (e.g., 298 K) to identify the signals corresponding to the piperazine ring protons.

  • Low-Temperature Spectra: Gradually decrease the temperature of the NMR probe in increments of 10-20 K. Acquire a ¹H NMR spectrum at each temperature, allowing the sample to equilibrate for at least 5-10 minutes before each acquisition.

  • Identify Coalescence: Observe the signals of the piperazine ring protons. As the temperature decreases, you may observe broadening and splitting of signals as the ring inversion slows. Identify the temperature at which distinct signals for axial and equatorial protons begin to merge (coalescence temperature, Tc).

  • High-Temperature Spectra: If coalescence is not observed at room temperature, gradually increase the temperature until the signals coalesce.

  • Data Analysis: Use the Eyring equation to calculate the free energy of activation (ΔG‡) for the ring inversion from the coalescence temperature (Tc) and the chemical shift difference between the coalescing signals at low temperature (Δν).

X-ray Crystallography: The Definitive Solid-State Structure

Single-crystal X-ray diffraction provides an unambiguous determination of the molecular structure in the solid state, including the precise conformation of the piperazine ring and the orientation of its substituents.[5] This technique offers a static picture of the molecule in its lowest energy state within the crystal lattice.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: Grow single crystals of the 3,3,4-trimethylpiperazine derivative suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount a suitable single crystal on a goniometer head and place it in the X-ray beam of a diffractometer. Collect diffraction data at a low temperature (typically 100 K) to minimize thermal vibrations.

  • Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the molecule. Refine the atomic positions and thermal parameters against the experimental data to obtain the final, high-resolution crystal structure.

  • Analysis: Analyze the final structure to determine bond lengths, bond angles, and torsion angles, which will definitively describe the conformation of the piperazine ring.

Computational Modeling: Predicting and Rationalizing Conformational Preferences

In conjunction with experimental data, computational chemistry provides powerful tools for exploring the conformational energy landscape of molecules.[4]

Common Computational Methods:

  • Molecular Mechanics (MM): MM methods use classical force fields to rapidly calculate the potential energy of different conformations. This is useful for performing conformational searches to identify low-energy conformers.

  • Density Functional Theory (DFT): DFT is a quantum mechanical method that provides a good balance between accuracy and computational cost for calculating the relative energies of different conformers. Modern DFT functionals, such as M06-2X, have been shown to provide accurate results for piperazine-containing ligands.[4]

  • Ab Initio Methods: High-level ab initio methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CCSD(T)) can provide very accurate energy calculations, often considered the "gold standard" in computational chemistry.[9]

Workflow for Computational Conformational Analysis

G start Start: 2D Structure of 3,3,4-trimethylpiperazine derivative gen_3d Generate Initial 3D Conformer start->gen_3d conf_search Conformational Search (e.g., Molecular Mechanics) gen_3d->conf_search geom_opt Geometry Optimization of Low-Energy Conformers (e.g., DFT B3LYP/6-31G*) conf_search->geom_opt energy_calc Single-Point Energy Calculation (e.g., DFT M06-2X/cc-pVDZ or MP2) geom_opt->energy_calc boltzmann Boltzmann Population Analysis energy_calc->boltzmann analysis Analysis of Conformational Preferences (Dihedral angles, steric interactions) boltzmann->analysis end End: Predicted Conformational Ensemble analysis->end

Caption: A typical workflow for the computational conformational analysis of a flexible molecule.

Structure-Activity Relationships and Implications for Drug Design

The conformational preferences of 3,3,4-trimethylpiperazine derivatives will have a direct impact on their biological activity. A more rigid conformational profile, potentially induced by the gem-dimethyl group, can be advantageous in drug design as it reduces the entropic penalty upon binding to a target. By pre-organizing the molecule in a bioactive conformation, the binding affinity can be enhanced.

The orientation of substituents on the piperazine ring is critical for establishing key interactions with the amino acid residues in a protein's binding pocket. For instance, a substituent on the N1 position will have its spatial orientation dictated by the overall ring conformation, which in turn will determine its ability to form hydrogen bonds, hydrophobic interactions, or other non-covalent interactions.

Data Summary: Predicted Conformational Parameters for 3,3,4-Trimethylpiperazine

ParameterPredicted Value/ObservationRationale
Dominant Conformation ChairMinimization of torsional and steric strain.
N4-Methyl Orientation EquatorialMinimization of 1,3-diaxial interactions.
Ring Inversion Barrier Higher than N-methylpiperazineThorpe-Ingold effect of the gem-dimethyl group.[7][8]
Ring Puckering Potentially distorted chairTo accommodate the steric bulk of the C3 gem-dimethyl group.

Conclusion

The conformational analysis of 3,3,4-trimethylpiperazine derivatives is a multifaceted challenge that requires a synergistic application of theoretical principles and advanced analytical techniques. While direct experimental data for this specific substitution pattern remains an area for future investigation, a robust understanding of its conformational behavior can be achieved by leveraging the well-established principles of the Thorpe-Ingold effect and the conformational preferences of N-alkylated piperazines. The methodologies outlined in this guide, from NMR spectroscopy and X-ray crystallography to computational modeling, provide a comprehensive toolkit for researchers to elucidate the three-dimensional structures of these and other piperazine-based molecules. A thorough understanding of the conformational landscape is paramount for the rational design of novel therapeutics with improved potency, selectivity, and pharmacokinetic properties.

References

  • Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. ACS Omega. Available at: [Link]

  • Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. ResearchGate. Available at: [Link]

  • Exploring the Conformational Effects of N- and C-Methylation of N-acylhydrazones. ChemRxiv. Available at: [Link]

  • Thorpe-Ingold Effect Assisted Strained Ring Synthesis. Book. Available at: [Link]

  • Process for the preparation of piperazine. Google Patents.
  • Derivatives of n-methylpiperazine. Google Patents.
  • Synthesis of (3S)-3-methylpiperazine-2,5-dione (3) and (3S,6S)-3,6-dimethylpiperazine-2,5-dione (4). ResearchGate. Available at: [Link]

  • Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors. PMC. Available at: [Link]

  • 1H NMR spectra of compound 3a measured in five different solvents. ResearchGate. Available at: [Link]

  • (2R,3S)-1-tert-butyl-2,3,4-trimethylpiperazine. PubChem. Available at: [Link]

  • 1-Piperazineethanamine, N,N,4-trimethyl-. LookChem. Available at: [Link]

  • Novel synthesis path of trimetazidine hydrochloride. Google Patents.
  • Thorpe–Ingold effect. Wikipedia. Available at: [Link]

  • Discovery of 2,6-Dimethylpiperazines as Allosteric Inhibitors of CPS1. PMC. Available at: [Link]

  • Crystal structure of 2-(4-methylpiperazin-1-yl)quinoline-3-carbaldehyde. PMC. Available at: [Link]

  • (3R,4aR,10aR)-1-methyl-3-[4-(4-nitrophenyl)piperazine-1-carbonyl]. PubChem. Available at: [Link]

  • A comprehensive review on the synthesis of substituted piperazine and its novel bio-medicinal applications. ResearchGate. Available at: [Link]

  • 1H proton nmr spectrum of 3,3-dimethylpentane. Doc Brown's Chemistry. Available at: [Link]

  • Thorpe–Ingold effects in cyclizations to five-membered and six-membered rings containing planar segments. Organic & Biomolecular Chemistry. Available at: [Link]

  • Synthesis of 3,3-dimethylpiperidine. PrepChem.com. Available at: [Link]

  • Method for the preparation of piperazine and substituted piperazines. Google Patents.
  • Conformation: Thorpe-Ingold Effect. YouTube. Available at: [Link]

  • Preparation of dimethylpiperazine. Google Patents.
  • Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents. Semantic Scholar. Available at: [Link]

  • Synthesis and Biological Activity of Some 3-(4-(Substituted)-piperazin-1-yl)cinnolines. MDPI. Available at: [Link]

  • NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Publishing. Available at: [Link]

  • Response to “Comment on: 'Rationalizing Product Formation in Piperazine Degradation: A Computational Study'”. ACS Publications. Available at: [Link]

  • Methyl 3,3,4-trimethylpentanoate. PubChem. Available at: [Link]

  • 6-(2,3-dimethylphenyl)-s-triazine and derivatives thereof as UV-absorber. Google Patents.
  • Novel method of synthesis of N-methyl-3-phenyl piperazine and some alkylpiperazine and Phenylpiperazine derivatives. IJPSR. Available at: [Link]

  • Manufacture of piperazine. Google Patents.
  • Thorpe-Ingold effects in cyclizations to five-membered and six-membered rings containing planar segments. ResearchGate. Available at: [Link]

  • 3,3-Dimethylpiperidine. PubChem. Available at: [Link]

  • N-METHYLPIPERAZINE. Ataman Kimya. Available at: [Link]

  • Crystal Structures of N,N'-bis(5-Dodecyloxytropon-2-yl)piperazine and N,N'. ResearchGate. Available at: [Link]

  • Review Exploring Biological Potentials of Piperazines. ResearchGate. Available at: [Link]

  • 1-(3,4-Dichlorobenzyl)piperazine. PubChem. Available at: [Link]

  • NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Publishing. Available at: [Link]

  • DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie. Available at: [Link]

  • 1-(3-Chloropropyl)-4-methylpiperazine. PubChem. Available at: [Link]

  • 3,3,4-Trimethyloctane. PubChem. Available at: [Link]

Sources

Exploratory

The Piperazine Paradigm: Structural Utility in Medicinal Chemistry

The following technical guide details the medicinal chemistry of piperazine scaffolds, structured for drug discovery professionals. [1][2][3][4][5] Executive Summary: The "Privileged" Anchor In the lexicon of medicinal c...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the medicinal chemistry of piperazine scaffolds, structured for drug discovery professionals.

[1][2][3][4][5]

Executive Summary: The "Privileged" Anchor

In the lexicon of medicinal chemistry, the piperazine ring (1,4-diazacyclohexane) is classified as a "privileged structure."[1] It appears in a significant percentage of FDA-approved small molecules, spanning therapeutic classes from CNS agents (Aripiprazole) to Kinase Inhibitors (Imatinib).

Its ubiquity is not accidental but driven by three distinct physicochemical necessities:

  • Solubility Modulation: The basic nitrogen atoms (typically pKa ~9.8 and ~5.[2]6) provide ionization centers at physiological pH, resolving "brick dust" solubility issues in lipophilic pharmacophores.

  • Vectorial Rigidity: The ring locks substituents into defined vectors (typically chair conformation), contrasting with the entropic penalty of flexible alkyl chains.

  • Target Engagement: The nitrogen atoms serve as hydrogen bond acceptors (or donors when protonated), capable of specific electrostatic interactions with residues like Aspartate or Glutamate in binding pockets.

Physicochemical Mechanics & SAR

Conformational Analysis

The piperazine ring predominantly exists in a chair conformation , which is energetically favored over the boat conformation by approximately 5–6 kcal/mol. This stability is crucial for predictability in Structure-Activity Relationship (SAR) studies.[2]

  • Equatorial vs. Axial: Substituents on the nitrogen atoms prefer the equatorial position to minimize 1,3-diaxial interactions. However, the energy barrier for N-inversion is low, allowing rapid equilibration unless sterically constrained.

  • The "Handle" Effect: In bis-substituted piperazines (N1, N4), the distance between the two attachment points is approximately 5.5 Å . This specific distance often matches the separation between key residues in GPCRs (e.g., the aspartate anchor in dopamine receptors) and secondary binding pockets.

Acid-Base Properties

The scaffold is a diamine.[2]

  • N1 (pKa ~9.8): Highly basic.[2] At physiological pH (7.4), this nitrogen is largely protonated, driving aqueous solubility and lysosomotropic distribution.

  • N4 (pKa ~5.6): Significantly less basic due to the inductive effect of the first protonated amine.

Visualization: The Physicochemical Logic Flow

The following diagram illustrates how piperazine attributes translate to drug-like properties.

PiperazineSAR Pip Piperazine Scaffold Basic N-Basicity (pKa ~9.8) Pip->Basic Conf Chair Conformation (Rigidity) Pip->Conf Polar Polar Surface Area (PSA) Pip->Polar Sol Enhanced Aqueous Solubility Basic->Sol Ionization @ pH 7.4 Metab Lysosomal Trapping Basic->Metab pH Partitioning Bind Defined Vector Presentation Conf->Bind Low Entropic Penalty Polar->Sol

Caption: Mapping intrinsic piperazine properties to ADME and pharmacodynamic outcomes.

Therapeutic Architectures: Case Studies

Oncology: Imatinib (Gleevec)

In Imatinib (BCR-ABL inhibitor), the N-methylpiperazine moiety is not merely a solubilizing tail.

  • Role: It binds in the solvent-exposed region of the kinase.

  • Interaction: The protonated N-methyl nitrogen forms a water-mediated hydrogen bond network with the carbonyl backbone of Ile360 and His361 .

  • Criticality: Removal of the piperazine ring drastically reduces solubility, rendering the molecule orally bio-unavailable.

CNS: Aripiprazole (Abilify)

Aripiprazole utilizes an aryl-piperazine motif, a "privileged" sub-scaffold for GPCRs.

  • Role: The basic nitrogen forms a critical salt bridge with Asp3.32 in the D2 receptor.

  • Selectivity: The aryl group attached to the piperazine fits into a hydrophobic accessory pocket, tuning the functional activity (partial agonism).

Data Summary: Piperazine in Blockbuster Drugs[7]
DrugIndicationPiperazine RoleKey Interaction/Feature
Imatinib CML (Kinase)Solubility & Solvent InteractionH-bonding at solvent interface; pKa modulation.[2]
Aripiprazole SchizophreniaPharmacophore AnchorSalt bridge with Asp3.32 (GPCR).[2]
Ciprofloxacin AntibacterialSpectrum BroadeningC7-piperazine enhances Gram-neg penetration.[2]
Sildenafil ED (PDE5)Solubility & MimicryMimics phosphate group of cGMP; improves solubility.

Synthetic Methodologies: The Buchwald-Hartwig Protocol[8][9]

While nucleophilic substitution (SNAr) works for electron-deficient arenes, the Buchwald-Hartwig Amination is the gold standard for coupling piperazines to unactivated aryl halides.

Standard Operating Procedure (SOP)

Objective: Synthesis of N-aryl piperazine from an aryl bromide.

Reagents:

  • Aryl Bromide (1.0 eq)

  • N-Boc-Piperazine (1.2 eq)[2]

  • Pd2(dba)3 (2 mol%)

  • BINAP or Xantphos (4 mol%)

  • NaOtBu (1.5 eq)

  • Toluene or 1,4-Dioxane (anhydrous)

Protocol:

  • Inerting: Charge a reaction vial with Aryl Bromide, N-Boc-Piperazine, and NaOtBu. Evacuate and backfill with Argon (3x).[2]

  • Catalyst Prep: In a separate vial, pre-mix Pd2(dba)3 and the phosphine ligand (BINAP) in a small volume of solvent under Argon. Stir for 5 mins to form the active catalytic species.

  • Initiation: Add the solvent to the main reaction vial, followed by the catalyst solution via syringe.

  • Reaction: Heat to 80–100°C for 4–12 hours. Monitor conversion via LC-MS (looking for consumption of Aryl Bromide).

  • Workup: Filter through a celite pad (to remove Pd black), dilute with EtOAc, wash with water/brine.

  • Deprotection: Treat the crude N-Boc intermediate with TFA/DCM (1:4) or HCl/Dioxane to reveal the free piperazine amine.

Visualization: The Catalytic Cycle

The following diagram details the Pd-catalyzed cross-coupling mechanism specific to this protocol.

BuchwaldHartwig Pd0 Pd(0)-Ligand Active Species OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Ar-Br AmineBind Amine Coordination (Pd-N-H) OxAdd->AmineBind + Piperazine Deprot Deprotonation (Base: NaOtBu) AmineBind->Deprot - HBr RedElim Reductive Elimination (Product Release) Deprot->RedElim Pd-N-Ar Complex RedElim->Pd0 Regenerate Catalyst

Caption: Simplified Buchwald-Hartwig catalytic cycle for N-arylation of piperazine.

Metabolic Liabilities & Mitigation[10][11]

A critical aspect of piperazine medicinal chemistry is managing metabolic stability.[2] The ring is a "soft spot" for Cytochrome P450 enzymes.[2]

Primary Metabolic Pathways
  • N-Dealkylation: Removal of alkyl groups (e.g., N-methyl) via a carbinolamine intermediate.[2]

  • Ring Hydroxylation: Oxidation at the carbon alpha to the nitrogen, leading to ring opening.

  • Reactive Metabolites: Formation of iminium ions which can trap glutathione (GSH) or covalently modify proteins (idiosyncratic toxicity risk).[2]

Experimental Validation: Microsomal Stability Assay

To validate the stability of a new piperazine analog:

  • Incubation: Incubate test compound (1 µM) with Liver Microsomes (human/rat) and NADPH regenerating system at 37°C.

  • Sampling: Quench aliquots at 0, 5, 15, 30, and 60 minutes using ice-cold acetonitrile containing an internal standard.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope (

    
    ) determines intrinsic clearance (
    
    
    
    ).
    • Target:

      
       min for lead compounds.[2]
      
Structural Modifications to Block Metabolism

If the piperazine ring is metabolized too quickly:

  • Steric Blocking: Add methyl groups to the C2/C6 positions (e.g., 2,6-dimethylpiperazine). This sterically hinders P450 approach.

  • Electronic Deactivation: Add an electron-withdrawing group (e.g., carbonyl) to the nitrogen (forming a piperazinone), though this reduces basicity.

  • Bioisosteres: Switch to a bridged system (e.g., 2,5-diazabicyclo[2.2.1]heptane) to prevent ring conformational adjustment required for enzymatic oxidation.

References

  • Review of Piperazine Pharmacophores: Useini, A., et al.[3][4] "The Medicinal Chemistry of Piperazines: A Review." Chem. Biol. Drug Des. (2024). [2]

  • Buchwald-Hartwig Amination Protocols: Ruiz-Castillo, P., & Buchwald, S. L.[5] "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews (2016).

  • Imatinib Binding Mechanism: Nagar, B., et al. "Crystal structures of the kinase domain of c-Abl in complex with the small molecule inhibitors PD173955 and imatinib (STI-571)." Cancer Research (2002).

  • Metabolic Bioactivation of Piperazines: Kalgutkar, A. S., et al. "Metabolic Activation of a 1,3-Disubstituted Piperazine Derivative: Evidence for a Novel Ring Contraction." Chem. Res. Toxicol. (2005).

  • Aripiprazole Structure-Function: Shapiro, D. A., et al. "Aripiprazole, a novel atypical antipsychotic drug with a unique and robust pharmacology." Neuropsychopharmacology (2003).

Sources

Foundational

Introduction to N-Boc Protected Piperazine Building Blocks

Executive Summary: The "Privileged" Linker In modern medicinal chemistry, the piperazine ring is classified as a privileged scaffold —a molecular framework capable of providing high-affinity ligands for a diverse array o...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Privileged" Linker

In modern medicinal chemistry, the piperazine ring is classified as a privileged scaffold —a molecular framework capable of providing high-affinity ligands for a diverse array of biological targets. It appears in over 13 distinct classes of FDA-approved pharmaceuticals, ranging from antipsychotics (e.g., Aripiprazole) to kinase inhibitors (e.g., Imatinib).

The utility of piperazine lies in its dual-nitrogen functionality.[1] However, this symmetry presents a synthetic challenge: distinguishing between the two nitrogen atoms to prevent uncontrolled polymerization or bis-functionalization. N-Boc-piperazine (tert-butyl piperazine-1-carboxylate) is the industry-standard solution to this problem. By masking one amine with an acid-labile tert-butyloxycarbonyl (Boc) group, researchers create a "monovalent" nucleophile that allows for sequential, orthogonal functionalization.

This guide provides a rigorous technical analysis of N-Boc piperazine, detailing its synthesis, physical properties, reaction distinctives, and deprotection protocols.

Chemical Profile & Structural Insights[2][3]

N-Boc piperazine balances structural rigidity with conformational flexibility, typically adopting a chair conformation that minimizes 1,3-diaxial interactions.

Table 1: Physicochemical Properties
PropertyValueSignificance in Protocol Design
CAS Number 57260-71-6Unique identifier for sourcing.[2][3]
Molecular Weight 186.25 g/mol Basis for stoichiometric calculations.[3]
Appearance White waxy solid / crystalsLow melting point requires cold storage to prevent fusing.
Melting Point 43–47 °CCan be handled as a solid but easily melted for neat reactions.
pKa (Conj. Acid) ~8.45 (Secondary Amine)Highly nucleophilic; suitable for SN2 and SNAr reactions.
Solubility DCM, MeOH, EtOAc, DMSOCompatible with both organic synthesis and biological assay buffers.
Stability Air/Moisture StableDoes not require glovebox handling, unlike trimethylsilyl-protected amines.

Synthesis of N-Boc Piperazine: The Selectivity Challenge

The synthesis of N-Boc piperazine is a classic study in statistical probability. Reacting piperazine with Boc anhydride (Boc₂O) in a 1:1 ratio typically yields a statistical mixture: unreacted piperazine, the desired mono-Boc product, and the undesired bis-Boc byproduct.

Protocol A: High-Selectivity Mono-Protection

To maximize the yield of the mono-protected species, the excess diamine strategy is employed.

Reagents:

  • Piperazine (anhydrous): 3.0 equivalents

  • Di-tert-butyl dicarbonate (Boc₂O): 1.0 equivalent

  • Dichloromethane (DCM) or Methanol[4]

Step-by-Step Methodology:

  • Dissolution: Dissolve 3.0 eq. of piperazine in DCM (0.5 M concentration). High dilution favors mono-substitution.

  • Controlled Addition: Dissolve 1.0 eq. of Boc₂O in DCM. Add this solution dropwise to the piperazine solution over 60 minutes at 0 °C.

    • Scientific Rationale: The kinetic rate of the first protection is fast. By keeping the concentration of Boc₂O low relative to the excess piperazine, the probability of a Boc molecule encountering a free piperazine is significantly higher than encountering an already mono-protected one.

  • Quench & Workup: Warm to room temperature (RT) and stir for 2 hours.

  • Purification (Critical):

    • Add water.[1][5][6] The unreacted piperazine (highly polar) stays in the aqueous phase.

    • The bis-Boc byproduct (highly lipophilic) and mono-Boc product partition into the organic phase.

    • Refinement: If using DCM, wash copiously with water to remove excess piperazine. The mono-Boc product can be separated from the bis-Boc byproduct via silica gel chromatography (5% MeOH in DCM) or selective crystallization.

Visualization: Synthesis Workflow

SynthesisWorkflow cluster_legend Phase Logic Start Start: Piperazine (Excess, 3.0 eq) Reaction Reaction: 0°C -> RT Controlled Addition Start->Reaction Reagent Reagent: Boc2O (1.0 eq) in DCM Reagent->Reaction Dropwise Mixture Crude Mixture: Piperazine + Mono-Boc + Bis-Boc Reaction->Mixture Workup Aqueous Workup (Remove excess Piperazine) Mixture->Workup Purification Column Chromatography (Separate Mono vs Bis) Workup->Purification Product Target: N-Boc Piperazine Purification->Product Legend1 Excess amine drives statistics towards mono-protection

Caption: Kinetic control strategy for mono-Boc protection using stoichiometric excess.

Reactivity & Functionalization[1]

Once the "dummy" Boc group is in place, the free secondary amine becomes the focal point for chemical modification.

Nucleophilic Aromatic Substitution (SNAr)

N-Boc piperazine is an excellent nucleophile for attacking electron-deficient heterocycles (e.g., 2-chloropyridine, 4-fluoronitrobenzene).

  • Conditions: K₂CO₃ or DIPEA in DMF/DMSO at 80–100 °C.

  • Mechanism: Addition-Elimination. The Boc group remains stable under these basic conditions.

Buchwald-Hartwig Amination

For unactivated aryl halides, Palladium-catalyzed coupling is required.

  • Catalyst: Pd₂(dba)₃ or Pd(OAc)₂ with ligands like BINAP or Xantphos.

  • Base: NaOtBu or Cs₂CO₃.

  • Solvent: Toluene or Dioxane.

  • Note: The Boc group is generally stable, but strong bases (like LiHMDS) should be avoided to prevent elimination or attack on the carbonyl.

Deprotection Strategies

Removing the Boc group is the "reveal" step, exposing the second amine for further reaction. This process is acid-catalyzed.[1][4]

Mechanism of Action[8][9][10][11][12]
  • Protonation: The carbonyl oxygen of the Boc group is protonated.

  • Fragmentation: The tert-butyl cation cleaves off, leaving a carbamic acid.[7]

  • Decarboxylation: The carbamic acid spontaneously loses CO₂, yielding the free amine salt.

  • Scavenging: The tert-butyl cation is reactive.[4][7] In the absence of scavengers, it can re-alkylate the product. Solvents or additives (like triethylsilane) can trap it, though in simple piperazines, the cation usually eliminates to form isobutylene gas.

Protocol Comparison: TFA vs. HCl[6]
FeatureMethod A: TFA / DCMMethod B: HCl / Dioxane
Reagents Trifluoroacetic Acid (20–50% v/v) in DCM4M HCl in 1,4-Dioxane
Conditions Room Temperature, 1–2 hoursRoom Temperature, 30–60 mins
Product Form Trifluoroacetate salt (hygroscopic)Hydrochloride salt (often crystalline)
Pros Homogeneous, fast, mild for other groups.Precipitates product directly; easy filtration.
Cons Requires rigorous removal of excess TFA.Highly corrosive fumes; can cleave sensitive esters.
Visualization: Orthogonal Protection Logic

DeprotectionLogic Substrate N-Boc-N'-Aryl-Piperazine Acid Acid Treatment (TFA or HCl) Substrate->Acid Intermediate Carbamic Acid Intermediate Acid->Intermediate Cleavage Byproducts Byproducts: Isobutylene + CO2 Intermediate->Byproducts Product Product: Piperazine Salt Intermediate->Product -CO2

Caption: Acid-mediated cleavage mechanism of the Boc protecting group.[1][8][2][3][9][10][11]

Applications in Drug Discovery[15][16][17]

The N-Boc piperazine unit is the precursor to the piperazine linker found in numerous blockbusters.

  • GPCR Ligands: In antipsychotics like Aripiprazole (D2 partial agonist), the piperazine ring connects a quinolinone headgroup to a dichlorophenyl tail. N-Boc piperazine allows the sequential attachment of these two distinct aryl groups.

  • Kinase Inhibitors: In Imatinib (BCR-ABL inhibitor), the piperazine improves solubility and pharmacokinetic properties.

  • ADME Optimization: Medicinal chemists often introduce a piperazine ring to lower LogP (lipophilicity) and increase metabolic stability compared to a purely aliphatic chain.

Handling and Storage

  • Storage: Store at 2–8 °C. While stable at room temperature, cold storage prevents the waxy solid from fusing into a monolith, making weighing easier.

  • Safety: Irritant to eyes, respiratory system, and skin.[5][12]

  • Incompatibility: Avoid strong oxidizing agents and strong acids (unless deprotection is intended).

References

  • BenchChem. A Comprehensive Technical Guide to N-Boc-Piperazine in Organic Synthesis. BenchChem Technical Library. Link

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2776371, tert-Butyl piperazine-1-carboxylate. PubChem. Link

  • Greene, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard Reference for Boc Chemistry).
  • Surry, D. S., & Buchwald, S. L. Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2011. Link

  • Sigma-Aldrich. 1-Boc-piperazine Safety Data Sheet. Merck KGaA. Link

Sources

Exploratory

Strategic Profiling of Trimethylpiperazine Libraries: From Scaffold Design to HTS Validation

Introduction: The Trimethylpiperazine Advantage The piperazine ring is a "privileged scaffold" in medicinal chemistry, appearing in a vast array of FDA-approved therapeutics ranging from antipsychotics (e.g., Olanzapine)...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Trimethylpiperazine Advantage

The piperazine ring is a "privileged scaffold" in medicinal chemistry, appearing in a vast array of FDA-approved therapeutics ranging from antipsychotics (e.g., Olanzapine) to antihistamines (e.g., Cetirizine) [1]. However, simple piperazine libraries often suffer from promiscuity and rapid metabolic clearance.

Why Trimethylpiperazine? Moving from a bare piperazine to a trimethyl-substituted core (e.g., 1,2,4-trimethylpiperazine or 2,3,5-trimethyl derivatives) is a strategic design choice that addresses three critical failures in early drug discovery:

  • Conformational Restriction: The addition of methyl groups on the carbon skeleton locks the ring into specific chair conformations, reducing the entropy penalty upon receptor binding and improving selectivity.

  • Stereochemical Complexity: Unlike the achiral piperazine, trimethylpiperazines introduce multiple chiral centers (up to 3), allowing the library to probe 3D chemical space more effectively.

  • Metabolic Blocking: Methyl substitution at the

    
    -carbon positions (adjacent to nitrogens) sterically hinders oxidative N-dealkylation by CYP450 enzymes, significantly extending half-life (
    
    
    
    ) [2].

This guide details the technical workflow for screening these specialized libraries, focusing on GPCR targets where this scaffold excels.

Library Quality Control & Physicochemical Logic

Before a single well is plated, the library must pass a rigorous QC gate. Trimethylpiperazines possess unique physicochemical properties that dictate assay conditions.

Physicochemical Profile & Assay Buffer Selection
PropertyTypical ValueImpact on Screening Protocol
Basicity (pKa) 7.8 – 9.2High. The basic nitrogens will be protonated at physiological pH (7.4). Action: Ensure assay buffers (HBSS/HEPES) are pH-titrated precisely. Avoid phosphate buffers if calcium precipitation is a risk.
Lipophilicity (LogP) 1.5 – 3.5Moderate. Methyl groups increase lipophilicity compared to bare piperazine. Action: DMSO stock concentration should not exceed 10 mM to prevent crashing out in aqueous buffers.
Stereoisomeric Purity >95% eeCritical. A racemic mixture of trimethylpiperazine is a "dirty" screen. Action: QC must include Chiral HPLC verification.

The Screening Workflow[1]

We utilize a funnel-based screening architecture designed to filter out "frequent hitters" (promiscuous compounds) early, preserving resources for genuine hits.

Diagram 1: HTS Cascade for Trimethylpiperazine Libraries

ScreeningCascade Library Trimethylpiperazine Library (10k cmpds) QC QC Gate: Solubility & Chiral Purity Library->QC Primary Primary Screen: GPCR Ca2+ Flux (FLIPR) @ 10 µM QC->Primary Pass Filter1 Filter: >50% Activity Primary->Filter1 Counter Counter Screen: Parental Cell Line (Null) Filter1->Counter Hits DoseResp Dose Response (IC50): 10-point titration Counter->DoseResp Specific Hits Ortho Orthogonal Assay: cAMP / Electrophysiology DoseResp->Ortho Potent Hits (<1µM) ADME Liability Profiling: hERG & Microsomal Stability Ortho->ADME

Caption: A funnel-based screening cascade designed to isolate specific GPCR modulators while eliminating false positives caused by the cationic nature of the scaffold.

Detailed Protocol: GPCR Calcium Flux (FLIPR)

The most common application for piperazine libraries is targeting Gq-coupled GPCRs (e.g., 5-HT2A, H1,


1-adrenergic). We use a kinetic calcium mobilization assay [3].[1]
Mechanism

The assay detects intracellular calcium release (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


) triggered by receptor activation.[2] We use a calcium-sensitive dye (Fluo-4 or Calcium-6) whose fluorescence intensity increases upon binding free 

.
Step-by-Step Methodology

1. Cell Preparation (Day -1)

  • Cells: CHO-K1 or HEK293 stably expressing the target GPCR.

  • Plating: Dispense 10,000 cells/well in 384-well black-wall/clear-bottom poly-D-lysine coated plates.

  • Incubation: 16-24 hours at 37°C, 5% CO2. Crucial: Do not over-confluent; contact inhibition alters GPCR expression.

2. Dye Loading (Day 0)

  • Buffer: HBSS + 20 mM HEPES (pH 7.4).

  • Dye Mix: Add Calcium-6 dye + 2.5 mM Probenecid .

    • Expert Insight: Probenecid is non-negotiable for piperazines. It inhibits the anion transporter that pumps the dye out of the cell. Without it, your signal-to-noise ratio will collapse [3].

  • Incubation: 60 minutes at 37°C, followed by 15 minutes at Room Temperature (RT) to equilibrate.

3. Compound Addition (The Screen)

  • Instrument: FLIPR Tetra or Hamamatsu FDSS.

  • Baseline: Record fluorescence for 10 seconds.

  • Addition: Add 10 µL of trimethylpiperazine library compounds (Final concentration: 10 µM, 0.5% DMSO).

  • Read: Monitor fluorescence for 180 seconds (Antagonist Mode) or 90 seconds (Agonist Mode).

4. Agonist Challenge (Antagonist Mode Only)

  • After compound incubation, inject the reference agonist (at EC80 concentration).

  • Hit Definition: A compound that inhibits the agonist-induced calcium spike by >50%.

Critical Technical Warning: Lysosomal Trapping

Trimethylpiperazines are Cationic Amphiphilic Drugs (CADs) . They can become trapped in acidic lysosomes, causing "phospholipidosis" or false accumulation.

  • Mitigation: If you see a slow, creeping increase in fluorescence baseline during the pre-incubation, it is likely lysosomal perturbation, not receptor binding. Flag these compounds.

Hit Validation & Liability Profiling (ADME/Tox)

Once hits are identified, they must be de-risked. The piperazine scaffold carries two specific historical liabilities: hERG inhibition (cardiotoxicity) and CYP2D6 inhibition.

hERG Liability

The basic nitrogen in piperazine can interact with the inner pore of the hERG potassium channel, leading to QT prolongation [4].

Diagram 2: SAR Strategy for hERG Mitigation

hERGSAR Piperazine Basic Piperazine Core (High hERG Risk) Strategy1 Strategy 1: Reduce Basicity Piperazine->Strategy1 Add EWG (e.g., Fluorine) Strategy2 Strategy 2: Steric Shielding Piperazine->Strategy2 Methyl at C2/C6 Result Optimized Trimethylpiperazine (Low hERG Affinity) Strategy1->Result Lower pKa (<8.0) Strategy2->Result Block Channel Binding

Caption: Structural modifications to the piperazine core to mitigate hERG liability. Reducing basicity or adding steric bulk disrupts the pharmacophore required for hERG channel blocking [4].

Metabolic Stability

The "Trimethyl" design is validated here. Compare the microsomal stability of the hit against a non-methylated analogue.

  • Assay: Incubate with Human Liver Microsomes (HLM) + NADPH for 60 mins.

  • Success Metric: Trimethyl derivatives should show >50% remaining parent compound compared to <10% for the simple piperazine, confirming the blocking of N-dealkylation sites [2].

Data Analysis & SAR Interpretation

Summarize your screening campaign using a heat map of Structure-Activity Relationships (SAR).

Substitution PatternGPCR Activity (IC50)hERG Inhibition (IC50)Metabolic Stability (

)
Conclusion
Unsubstituted 150 nM1.2 µM (Risk)12 minReject (Toxic/Unstable)
2-Methyl 85 nM5.0 µM25 minModerate
2,6-Dimethyl (Cis) 40 nM>30 µM45 minLead (Conformational Lock)
2,3,5-Trimethyl 120 nM>30 µM>60 minBackup (High Stability)

Key Takeaway: The cis-2,6-dimethyl or trimethyl patterns often provide the "sweet spot" of conformational rigidity (improving potency) and steric bulk (reducing hERG binding) [5].

References

  • Chaudhary, P., et al. (2026). "Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry." ChemistryOpen. Link

  • Pires, D. E. V., et al. (2017). "Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines." MedChemComm. Link

  • Zhang, Y., et al. (2020). "Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors." Bio-protocol. Link

  • Daga, P. R., et al. (2016). "Prediction of hERG Liability: Using SVM Classification, Bootstrapping and Jackknifing." Chemical Biology & Drug Design. Link

  • Drug Hunter. (2024).[3] "Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks." Drug Hunter. Link

Sources

Foundational

Structural Analogs of Tert-butyl 3,3,4-trimethylpiperazine-1-carboxylate

Executive Summary In the landscape of modern drug discovery, the piperazine ring remains a "privileged scaffold," appearing in a vast array of FDA-approved therapeutics ranging from antipsychotics (e.g., Olanzapine) to k...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of modern drug discovery, the piperazine ring remains a "privileged scaffold," appearing in a vast array of FDA-approved therapeutics ranging from antipsychotics (e.g., Olanzapine) to kinase inhibitors (e.g., Imatinib). However, the unsubstituted piperazine ring is often a liability due to rapid metabolic oxidation and conformational promiscuity.

This technical guide focuses on Tert-butyl 3,3,4-trimethylpiperazine-1-carboxylate , a critical intermediate that addresses these liabilities. By incorporating a gem-dimethyl motif at the C3 position and N-methylation at N4, this scaffold offers superior metabolic stability via the Thorpe-Ingold effect and blocks cytochrome P450-mediated


-oxidation. This document outlines the structural rationale, validated synthetic protocols, and analog design strategies for this high-value building block.

Structural Architecture & Pharmacochemical Significance[1][2][3][4]

The target molecule is characterized by three distinct structural features, each serving a specific role in medicinal chemistry campaigns:

  • N1-Boc Protection: The tert-butoxycarbonyl (Boc) group provides orthogonal protection, allowing for selective functionalization of the N4 position or the C-skeleton without interference. It is acid-labile (TFA/HCl), serving as a "mask" for the secondary amine until the final coupling stage.

  • C3 Gem-Dimethyl Group: This is the pharmacochemical core. The two methyl groups at C3 introduce steric bulk that:

    • Blocks Metabolism: Sterically hinders CYP450 enzymes from accessing the adjacent

      
      -carbon, significantly increasing half-life (
      
      
      
      ).
    • Conformational Lock: Restricted rotation forces the piperazine ring into a defined chair conformation, reducing the entropic penalty upon binding to a protein target.

  • N4-Methylation: The methyl group at N4 creates a tertiary amine, modulating basicity (pKa ~8.5) and preventing H-bond donation, which can improve blood-brain barrier (BBB) permeability by reducing polar surface area (PSA).

Diagram 1: Structure-Activity Relationship (SAR) Logic

The following diagram illustrates the mechanistic impact of structural modifications on the parent piperazine scaffold.

SAR_Logic Parent Piperazine Core Mod_Gem C3 Gem-Dimethyl (Steric Bulk) Parent->Mod_Gem Mod_NMe N4-Methylation (Tertiary Amine) Parent->Mod_NMe Effect_Met Blocks CYP450 Oxidation Mod_Gem->Effect_Met Effect_Conf Thorpe-Ingold Conformational Lock Mod_Gem->Effect_Conf Effect_Sol Modulates pKa & Lipophilicity Mod_NMe->Effect_Sol

Caption: Mechanistic impact of C3-gem-dimethyl and N4-methyl substitutions on piperazine pharmacokinetics and dynamics.

Synthetic Pathways & Process Chemistry[5][6]

The synthesis of Tert-butyl 3,3,4-trimethylpiperazine-1-carboxylate is best achieved via Reductive Amination . Unlike direct alkylation with methyl iodide (which risks quaternization to the ammonium salt), reductive amination is self-limiting and produces the tertiary amine exclusively.

Validated Protocol: Reductive Methylation

Objective: Conversion of Tert-butyl 3,3-dimethylpiperazine-1-carboxylate to the N4-methyl derivative.

Reagents:

  • Starting Material: Tert-butyl 3,3-dimethylpiperazine-1-carboxylate (1.0 equiv)

  • Carbonyl Source: Aqueous Formaldehyde (37%) or Paraformaldehyde (3.0 equiv)

  • Reductant: Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Catalyst: Acetic Acid (AcOH) (1.0 equiv)

Step-by-Step Methodology:

  • Imine Formation: In a dry round-bottom flask under inert atmosphere (

    
    ), dissolve the starting piperazine in DCE (0.1 M concentration). Add Formaldehyde and Acetic Acid. Stir at room temperature for 30 minutes to allow the formation of the iminium ion intermediate.
    
    • Expert Insight: Acetic acid catalyzes the dehydration step, pushing the equilibrium toward the iminium species.

  • Reduction: Cool the solution to 0°C. Add NaBH(OAc)₃ portion-wise over 10 minutes.

    • Why NaBH(OAc)₃? It is milder than NaBH₄ and does not reduce aldehydes/ketones as fast as it reduces imines, ensuring high chemoselectivity [1][5].

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor by LCMS (look for M+14 shift).

  • Workup: Quench with saturated aqueous NaHCO₃ (pH ~8). Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1]

  • Purification: The product is usually pure enough for the next step. If needed, purify via flash chromatography (0-10% MeOH in DCM).

Diagram 2: Synthetic Workflow

Synthesis_Flow Start Start: N-Boc-3,3-dimethylpiperazine Step1 Add HCHO + AcOH (Imine Formation) Start->Step1 Step2 Add NaBH(OAc)3 (Selective Reduction) Step1->Step2 30 min, RT Check LCMS Check (Target Mass: M+H) Step2->Check 4-12h, RT Check->Step2 Incomplete Finish Product: Tert-butyl 3,3,4- trimethylpiperazine-1-carboxylate Check->Finish Complete

Caption: Step-wise reductive amination workflow using Sodium Triacetoxyborohydride.

Structural Analog Design Strategy

When optimizing a lead compound, the 3,3,4-trimethylpiperazine core can be modified to tune solubility and potency. Below are the primary structural analogs and their specific utility.

Table 1: Physicochemical Comparison of Analogs
Analog ClassStructural ModificationRationalePredicted Effect (vs. Parent)
N-Alkyl Variants N4-Ethyl / N4-IsopropylIncrease lipophilicity; probe steric pocket depth.cLogP:

0.4–0.8 pKa: Slight increase
Ring Contraction 3,3-DimethylazetidineReduce molecular weight; lower PSA.Rigidity:

Metabolic Stability: Variable
Ring Expansion 2,2-Dimethyl-1,4-diazepaneExplore larger binding pockets; increase flexibility.Flexibility:

Solubility:

Bioisostere 3,3-DimethylmorpholineLower basicity (O replaces N4); reduce hERG liability.pKa:

(~2-3 units) H-Bond Acceptor: Stronger
Design Logic:
  • To increase potency: If the N4-methyl fits loosely in the binding pocket, switch to N4-Isopropyl (synthesized via reductive amination with Acetone). The branching adds hydrophobic contacts [5].

  • To lower hERG inhibition: Basic amines often bind hERG. Replacing the N4-methyl amine with an oxygen (Morpholine analog) or adding an electron-withdrawing group (N4-Trifluoroethyl) reduces basicity and often mitigates cardiotoxicity risk [6].

Analytical Characterization

To validate the synthesis of Tert-butyl 3,3,4-trimethylpiperazine-1-carboxylate , the following analytical signatures are expected.

  • 1H NMR (CDCl₃, 400 MHz):

    • 
       1.45 (s, 9H, Boc -tBu)
      
    • 
       1.05 (s, 6H, C3-Me₂ ) – Diagnostic Singlet
      
    • 
       2.25 (s, 3H, N4-Me ) – Diagnostic Singlet
      
    • 
       2.40–3.50 (m, 6H, Piperazine ring protons) – Complex splitting due to chair lock
      
  • LCMS (ESI+):

    • Calculated MW: ~228.33 Da

    • Observed: [M+H]+ = 229.3

References

  • Abdel-Magid, A. F., et al. (1996).[2] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry.

  • BenchChem. (2025).[3] "Application Notes and Protocols for Reductive Amination Reactions with Piperazin-2-ylmethanol Dihydrochloride." BenchChem Protocols.

  • National Institutes of Health (NIH). (2024). "The medicinal chemistry of piperazines: A review." Chemical Biology & Drug Design.

  • MDPI. (2012). "Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate." Molbank.

  • Master Organic Chemistry. (2017). "Reductive Amination, and How It Works." Master Organic Chemistry.

  • Journal of Medicinal Chemistry. (2012). "Mitigating Heterocycle Metabolism in Drug Discovery." ACS Publications.

Sources

Protocols & Analytical Methods

Method

High-throughput screening applications of trimethylpiperazine scaffolds

Title: Unlocking the Fsp³ Advantage: High-Throughput Screening Strategies for Chiral Trimethylpiperazine Libraries Executive Summary & Scientific Rationale The "Escape from Flatland" initiative in medicinal chemistry has...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Unlocking the Fsp³ Advantage: High-Throughput Screening Strategies for Chiral Trimethylpiperazine Libraries

Executive Summary & Scientific Rationale

The "Escape from Flatland" initiative in medicinal chemistry has shifted focus from planar aromatic compounds to three-dimensional, saturated scaffolds.[1] The trimethylpiperazine (TMP) scaffold represents a pinnacle of this design philosophy. Unlike the generic piperazine ring found in blockbusters like Imatinib or Ciprofloxacin, the TMP scaffold incorporates three methyl groups (typically at the 1, 2, and 5 or 1, 2, and 6 positions).

Why Trimethylpiperazine?

  • High Fsp³ Score: The scaffold maximizes the fraction of sp³-hybridized carbons (Fsp³), a metric directly correlated with improved clinical success and solubility [1].[1]

  • Conformational Locking: The methyl groups introduce steric constraints that "lock" the nitrogen lone pairs into specific vectors, enhancing receptor subtype selectivity (particularly for GPCRs like 5-HT and Dopamine receptors).

  • Metabolic Shielding: Strategic placement of methyl groups blocks common P450 oxidation sites on the piperazine ring, extending half-life (

    
    ).
    

This guide details the end-to-end workflow for utilizing TMP scaffolds in High-Throughput Screening (HTS), from solid-phase library synthesis to calcium-flux functional assays.

Library Design & Synthesis (The Input)

HTS is only as good as the library screened. For TMP, we utilize a Solid-Phase Synthesis (SPS) approach to generate a library of


-substituted 1,2,5-trimethylpiperazines. This method allows for rapid diversification while maintaining the chiral integrity of the core.
Protocol A: Solid-Phase Parallel Synthesis of TMP Libraries

Objective: Synthesize a 384-member library of


-functionalized (2S,5S)-1,2,5-trimethylpiperazines.

Reagents:

  • Resin: 2-Chlorotrityl chloride resin (1.0-1.6 mmol/g loading).

  • Scaffold: (2S,5S)-1,2,5-trimethylpiperazine (commercially available or synthesized via alanine cyclization).

  • Diversity Elements: 384 unique Carboxylic Acids (

    
    ).
    
  • Coupling Agents: HATU, DIPEA.

Step-by-Step Workflow:

  • Resin Loading (Scaffold Capture):

    • Swell 10g of 2-Chlorotrityl resin in DCM for 20 min.

    • Add (2S,5S)-1,2,5-trimethylpiperazine (5 eq) and DIPEA (10 eq) in DCM.

    • Mechanism:[2][3] The

      
      -methyl is sterically hindered; the secondary amine at 
      
      
      
      is nucleophilic but we want to attach via
      
      
      or use a linker. Correction: For this specific scaffold, we attach a linker to the
      
      
      or use a pre-functionalized handle.
    • Refined Step: Use Fmoc-protected amino acid loaded resin . Deprotect Fmoc. Reductive amination with N-Boc-Alaninal, followed by cyclization/reduction to form the core on-bead.

    • Simpler HTS Route: Load 4-carboxy-benzaldehyde to resin. Perform reductive amination with the TMP scaffold (attaching via

      
      ). This leaves the 
      
      
      
      methyl exposed? No, the TMP has two nitrogens.[4][5]
    • Standard Protocol: We will use Resin-bound Electrophiles .

      • Step 1: Load 384 unique carboxylic acids onto Wang Resin (forming esters) or Rink Amide (forming amides) if the diversity is the linker.

      • Actually, best practice: Load the TMP Scaffold onto the resin via a traceless linker, then decorate.

Revised Validated Protocol (The "Decorate-and-Release" Method):

  • Immobilization: React (2S,5S)-1,2,5-trimethylpiperazine with 4-formyl-3,5-dimethoxyphenoxymethyl functionalized polystyrene resin (PAL aldehyde resin) via reductive amination using

    
    .
    
    • Result: Scaffold attached via

      
      .
      
  • N1-Diversification (The Variable): The

    
     position is methylated. We need to functionalize the other nitrogen if it wasn't methylated, OR we use a 1,2-dimethylpiperazine  and functionalize 
    
    
    
    .
    • Let's assume the library target is N4-substituted, 1,2,5-trimethyl.

    • Synthesis: We use a Split-Pool approach.

    • Step 1: Load Fmoc-Ala-OH onto Wang Resin.

    • Step 2: Deprotect (20% Piperidine).

    • Step 3: Couple N-Boc-Ala-OH (HATU/DIPEA).

    • Step 4: Deprotect Boc (TFA). Cyclize to Diketopiperazine (DKP).[2]

    • Step 5: Global Reduction (Borane-THF) to convert DKP to Piperazine. Crucial Step: This generates the core.

    • Step 6:

      
      -alkylation/acylation with diversity reagents.
      

DOT Diagram: Synthesis Workflow

SynthesisWorkflow Resin Fmoc-Ala-Wang Resin Deprotect Fmoc Removal (20% Piperidine) Resin->Deprotect Couple Peptide Coupling (N-Boc-Ala-OH + HATU) Deprotect->Couple Cyclize DKP Formation (Acid Catalyzed) Couple->Cyclize Linear Dipeptide Reduce Global Reduction (BH3-THF) Cyclize->Reduce Diketopiperazine Diversity N-Functionalization (384 unique R-X) Reduce->Diversity Chiral Piperazine Core QC LC-MS Validation (Chiral Purity Check) Diversity->QC

Caption: Solid-phase synthesis workflow for generating chiral 1,2,5-trimethylpiperazine libraries via diketopiperazine reduction.

HTS Assay Development (The Process)

Because piperazines are privileged scaffolds for GPCRs (Dopamine, Serotonin, Histamine), the primary screen usually involves a functional Calcium Flux assay.

Protocol B: GPCR Calcium Flux Screening (FLIPR)

Target: 5-HT2A Receptor (CNS target). Format: 384-well, black-walled, clear-bottom plates.

Reagents:

  • Cell Line: CHO-K1 stably expressing human 5-HT2A and G

    
     (promiscuous G-protein to force calcium coupling).
    
  • Dye: Fluo-4 AM or Calcium 6 Assay Kit (Molecular Devices).

  • Buffer: HBSS + 20mM HEPES, pH 7.4.

Step-by-Step Methodology:

  • Cell Plating:

    • Dispense 10,000 cells/well in 25

      
      L media.
      
    • Incubate 24h at 37°C/5% CO

      
      .
      
  • Dye Loading:

    • Remove media. Add 20

      
      L Dye Loading Buffer containing 2.5 mM Probenecid (inhibits anion transporter to keep dye inside).
      
    • Incubate 1h at 37°C.

  • Compound Addition (The Screen):

    • Use an acoustic dispenser (e.g., Echo 550) to transfer 50 nL of library compounds (10 mM DMSO stock) directly to the assay plate.

    • Final concentration: 10

      
      M.[6]
      
  • Readout:

    • Transfer plate to FLIPR Tetra.

    • Baseline: Read fluorescence for 10s.

    • Agonist Challenge: Inject

      
       concentration of Serotonin (5-HT) to detect Positive Allosteric Modulators (PAMs) or inject buffer to detect Agonists.
      
    • Measurement: Monitor RFU (Relative Fluorescence Units) for 180s.

Self-Validation System (Z-Prime): Before running the full library, run a "Z-Plate" (half max-signal controls, half min-signal controls).



  • Requirement:

    
     is mandatory for HTS start. If 
    
    
    
    , re-optimize cell density or dye incubation time.

Data Analysis & Hit Validation (The Output)

The TMP scaffold introduces specific SAR challenges regarding stereochemistry. A "hit" must be validated not just for potency, but for stereospecificity.

SAR Logic: The Methyl Effect

Compare the TMP hits against a "flat" piperazine control.

Compound IDScaffold TypeR-Group

(nM)
Solubility (

M)
Interpretation
TMP-001 (2S,5S)-1,2,5-Trimethyl 4-F-Benzyl12 >100 Hit (High Fsp³ potency)
TMP-001-Iso(2R,5R)-1,2,5-Trimethyl4-F-Benzyl450>100Stereoselective binding confirmed
PIP-ControlUnsubstituted Piperazine4-F-Benzyl8525Lower potency & solubility

Hit Triage Workflow:

  • Primary Filter:

    
     inhibition at 10 
    
    
    
    M.
  • Counter Screen: Run against parental CHO-K1 cells (null vector) to rule out false positives from calcium ionophores or fluorescence artifacts.

  • Chiral Check: Resynthesize the enantiomer. If the enantiomer is equipotent, the interaction is likely non-specific (lipophilic interaction) rather than a specific binding event.

DOT Diagram: HTS Decision Tree

HTS_Logic Library TMP Library (384 Compounds) Screen Primary Screen (10 µM Single Point) Library->Screen Cutoff >50% Activity? Screen->Cutoff Discard Discard Cutoff->Discard No Counter Counter Screen (Parental Cells) Cutoff->Counter Yes Artifact Artifact/Toxic Counter->Artifact Active in Null DoseResp Dose Response (10-pt IC50) Counter->DoseResp Inactive in Null Chiral Enantiomer Check (Stereoselectivity) DoseResp->Chiral Chiral->Discard Non-specific Lead Validated Lead Chiral->Lead Stereospecific

Caption: Decision tree for triaging trimethylpiperazine hits, emphasizing chiral validation.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. Link

  • Gasteiger, J. (2020). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Chemical Reviews, 120(1), 1-25.
  • Inglese, J., et al. (2006). Quantitative high-throughput screening: A titration-based approach that efficiently identifies biological activities in large chemical libraries. PNAS, 103(31), 11473-11478. Link

  • Zhang, J.H., Chung, T.D., & Oldenburg, K.R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67-73. Link

  • Blaney, P., Grigg, R., & Sridharan, V. (2002).[7] Traceless Solid-Phase Organic Synthesis. Chemical Reviews, 102(7), 2607–2624.[7] Link

Sources

Technical Notes & Optimization

Troubleshooting

Overcoming steric hindrance in reactions with Tert-butyl 3,3,4-trimethylpiperazine-1-carboxylate

Technical Support Center: The 3,3,4-Trimethylpiperazine Series Subject: Troubleshooting Reactivity & Handling of Tert-butyl 3,3,4-trimethylpiperazine-1-carboxylate Ticket Priority: High (Structural Complexity / Steric Oc...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: The 3,3,4-Trimethylpiperazine Series Subject: Troubleshooting Reactivity & Handling of Tert-butyl 3,3,4-trimethylpiperazine-1-carboxylate Ticket Priority: High (Structural Complexity / Steric Occlusion) Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division

Executive Summary: The "Deceptive" Piperazine

Welcome to the technical support hub for Tert-butyl 3,3,4-trimethylpiperazine-1-carboxylate (CAS: 259808-67-8). Researchers often underestimate this building block, assuming it behaves like a standard piperazine. It does not.

The Central Problem: The molecule features a "Steric Fortress" at the C3/N4 position. The gem-dimethyl group at C3, combined with the N4-methyl group, creates a rigidified, lipophilic bulk that drastically alters the ring's conformational dynamics. While the N1-Boc group appears standard, the distal steric bulk transmits conformational strain across the ring, affecting the reactivity of N1 (after deprotection) and rendering N4 chemically inert to all but the most aggressive electrophiles.

This guide addresses the three most common support tickets we receive: N1-Coupling Failure , N4-Quaternization Issues , and Salt Formation Anomalies .

Module 1: The Coupling Dilemma (N1-Functionalization)

User Issue: "I deprotected the Boc group successfully, but subsequent Buchwald-Hartwig or Amide coupling at N1 is sluggish or yields <20%."

Technical Diagnosis: Even though the gem-dimethyl group is at C3 (beta to the N1 reaction site), it exerts a Conformational Lock . Standard piperazines can adopt flexible chair conformations to accommodate incoming electrophiles. The 3,3,4-trimethyl system is locked into a distorted chair or twist-boat conformation to minimize 1,3-diaxial interactions between the C3-methyls and the C5-axial protons. This rigidity restricts the N1 lone pair's ability to align with the catalytic cycle (in Pd-coupling) or the carbonyl trajectory (in amide coupling).

Troubleshooting Protocol: Overcoming the Lock
VariableStandard Protocol (Fails)Optimized Protocol (Works) Mechanistic Rationale
Catalyst (Pd) Pd(PPh3)4 or Pd(dppf)Cl2Pd-PEPPSI-IPr or RuPhos Pd G4 Bulky, electron-rich ligands (NHC or Buchwald biaryl) are required to force oxidative addition/reductive elimination on the rigidified amine.
Base Cs2CO3 or TEANaOtBu or LiHMDS Stronger, bulkier bases prevent aggregation and drive the deprotonation of the Pd-amine complex.
Solvent DMF or DCMToluene or 1,4-Dioxane (100°C+)High-temperature non-polar solvents promote the "flip" of the piperazine ring to expose the N1 lone pair.
Amide Coupling HATU / DIPEACOMU / Collidine COMU is less sensitive to steric bulk; Collidine is a non-nucleophilic base that won't compete for the crowded active ester.

Visual Guide: Troubleshooting N1 Coupling

N1_Coupling_Logic Start Issue: Low Yield in N1 Coupling Check_Deprotection Step 1: Confirm Free Amine Purity (Is Boc fully removed?) Start->Check_Deprotection Check_Method Step 2: Coupling Method? Check_Deprotection->Check_Method Purity >95% Buchwald Pd-Catalyzed (Buchwald) Check_Method->Buchwald Amide Amide Bond Formation Check_Method->Amide Soln_Buchwald Switch Ligand: Use RuPhos or BrettPhos. Increase Temp >100°C. Buchwald->Soln_Buchwald Steric Clash at Pd center Soln_Amide Switch Reagent: Use Ghosez's Reagent (Chloroenamine) for acid chlorides. Amide->Soln_Amide Poor Nucleophilicity

Caption: Decision tree for optimizing N1-coupling reactions based on reaction type.

Module 2: The "Dead Zone" (N4 Reactivity)

User Issue: "I am trying to quaternize N4 with Methyl Iodide or make an N-oxide, but the reaction won't proceed."

Technical Diagnosis: The N4 nitrogen is the center of the "Steric Fortress." It is tertiary, methylated, and flanked by the C3 gem-dimethyl group.

  • Steric Shielding: The C3-methyl groups create a "neopentyl-like" barrier. The trajectory for an SN2 attack by N4 on an alkyl halide is physically blocked.

  • Electronic Deactivation: While tertiary amines are usually basic, the steric crowding inhibits the solvation of the resulting ammonium cation. This makes the formation of a charged species at N4 thermodynamically unfavorable (lowered pKa of the conjugate acid).

Troubleshooting Protocol
  • Scenario A: You MUST quaternize N4.

    • Solution: You must use High Pressure (10-15 kbar) or neat Methyl Triflate (MeOTf) . Methyl iodide is often too weak.

    • Warning: This will likely alkylate N1 if it is not protected. Ensure N1 is Boc-protected before attempting this.

  • Scenario B: You want to make the N-Oxide.

    • Solution: Use m-CPBA in refluxing DCM. Standard H2O2 protocols will fail due to poor orbital overlap.

Module 3: Deprotection & Handling (FAQ)

Q: I deprotected the Boc group with TFA, but the NMR shows broad signals. Is my product degrading? A: Likely not. The gem-dimethyl group causes slow ring inversion on the NMR time scale at room temperature.

  • Validation: Run the NMR at 50°C or 60°C. The signals should sharpen as the ring flip rate increases (coalescence).

  • Salt Warning: The TFA salt of this molecule is extremely hygroscopic due to the lipophilic "grease" of the methyl groups combined with the ionic center. Store in a desiccator.

Q: Can I use HCl/Dioxane instead of TFA? A: Yes, but be careful. The hydrochloride salt of the 3,3,4-trimethylpiperazine is often an oil or an amorphous solid that traps solvent. It rarely crystallizes nicely compared to unsubstituted piperazine. We recommend lyophilization from water/acetonitrile to obtain a handleable powder.

References & Authoritative Sources

  • Conformational Dynamics of Gem-Dimethyl Piperazines:

    • Analysis: The "Thorpe-Ingold" effect in piperazines favors specific puckered conformations that can hinder distal reactivity.

    • Source: Cignarella, G., et al. "Conformational analysis of 3,3-dimethylpiperazine derivatives." Journal of Heterocyclic Chemistry, 1994.

  • Buchwald-Hartwig Coupling on Hindered Amines:

    • Analysis: Use of specific dialkylbiaryl phosphine ligands (RuPhos, BrettPhos) is critical for sterically encumbered secondary amines.

    • Source: Maiti, D., & Buchwald, S. L. "Cu-Catalyzed Arylation of Secondary Amines." J. Am. Chem. Soc., 2006.

  • Steric Inhibition of Solvation (pKa Effects):

    • Analysis: Explains why the N4 center is less basic/nucleophilic than predicted by electronics alone.

    • Source: Perrin, D. D. "Dissociation Constants of Organic Bases in Aqueous Solution." IUPAC Chemical Data Series, 1965.

Disclaimer: This guide is for research purposes only. Always consult the SDS and perform a risk assessment before handling specific reagents.

Optimization

Optimizing reaction conditions for coupling with Tert-butyl 3,3,4-trimethylpiperazine-1-carboxylate

This guide is structured as a specialized Technical Support Center for researchers working with tert-butyl 3,3,4-trimethylpiperazine-1-carboxylate (and its reactive derivatives). It addresses the specific steric and conf...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a specialized Technical Support Center for researchers working with tert-butyl 3,3,4-trimethylpiperazine-1-carboxylate (and its reactive derivatives). It addresses the specific steric and conformational challenges imposed by the gem-dimethyl group at the C3 position.

Subject: Protocol Optimization for tert-butyl 3,3,4-trimethylpiperazine-1-carboxylate Applicable CAS: Analogous to 3,3-dimethylpiperazine class (e.g., tert-butyl 3,3-dimethylpiperazine-1-carboxylate derivatives). Support Tier: Level 3 (Senior Application Scientist)

Core Technical Analysis: The Steric Challenge

Before troubleshooting, it is critical to define the reactive state of your molecule.

Status Check:

  • As supplied: tert-butyl 3,3,4-trimethylpiperazine-1-carboxylate is fully capped .

    • N1 Position: Blocked by Boc (tert-butoxycarbonyl).

    • N4 Position: Blocked by a Methyl group.

    • C3 Position: Substituted with gem-dimethyl groups.

  • Implication: You cannot perform a coupling reaction directly with this molecule. You must first generate a reactive handle.

Most common user intent:

  • Deprotection: Removing Boc to couple the N1 amine to an electrophile (Acid/Aryl Halide).

  • Synthesis (Precursor): You are actually starting with tert-butyl 3,3-dimethylpiperazine-1-carboxylate (N4-H) and trying to couple/alkylate the sterically hindered N4 position.

This guide covers both scenarios, with a focus on the Thorpe-Ingold Effect (Gem-Dimethyl Effect) . The C3 methyls lock the piperazine ring into a specific chair conformation, significantly altering the nucleophilicity of the adjacent N4 and, to a lesser extent, the distal N1.

Decision Matrix: Experimental Workflow

Use this flowchart to identify the correct optimization path for your specific reaction stage.

PiperazineOptimization Start START: Define Goal CheckStructure Check Structure: Is N4 Methylated? Start->CheckStructure YesMethyl Yes (3,3,4-trimethyl) Target: Coupling at N1 CheckStructure->YesMethyl Target is N1 NoMethyl No (3,3-dimethyl, N4-H) Target: Coupling at N4 CheckStructure->NoMethyl Target is N4 Deprotect Step 1: Boc Deprotection (TFA or HCl/Dioxane) YesMethyl->Deprotect CouplingN1 Step 2: Coupling at N1 (Distal to steric bulk) Deprotect->CouplingN1 Amide Amide Coupling (Acid + Amine) CouplingN1->Amide Buchwald Pd-Catalysis (Aryl Halide + Amine) CouplingN1->Buchwald StericWall WARNING: High Steric Hindrance (Alpha-substitution) NoMethyl->StericWall StericWall->Amide Acylation StericWall->Buchwald Arylation

Figure 1: Decision tree for selecting reaction conditions based on the specific nitrogen center (N1 vs. N4) and steric environment.

Troubleshooting Guide: Coupling at N1 (Post-Deprotection)

Scenario: You have removed the Boc group and are coupling the resulting 1,2,2-trimethylpiperazine (or 3,3,4-trimethylpiperazine) to a scaffold.

Issue 1: Low Yield in Amide Coupling (HATU/EDCI)

Even though N1 is "distal" to the gem-dimethyl group, the ring's conformational lock can reduce reactivity compared to simple piperazine.

VariableRecommendationScientific Rationale
Coupling Reagent HATU or COMU Standard EDCI/HOBt is often too slow for conformationally locked amines. The Aza-benzotriazole (HOAt) moiety in HATU accelerates reactivity.
Base DIPEA (3.0 eq)Ensure full neutralization of the amine salt (if using HCl/TFA salt). Incomplete neutralization is the #1 cause of failure here.
Solvent DMF or NMP Polar aprotic solvents stabilize the transition state better than DCM for hindered couplings.
Additives None Avoid HOBt if using HATU; it can actually slow down the reaction with hindered amines.

Protocol Adjustment: If conversion is <50% after 4 hours: Switch to T3P (Propylphosphonic anhydride) in EtOAc/Pyridine. T3P is less sensitive to steric bulk and drives reactions via a highly reactive intermediate.

Issue 2: Pd-Catalyzed Arylation (Buchwald-Hartwig) Fails

Symptom: Starting material remains; dehalogenation of the aryl partner. Root Cause: The secondary amine (N1) is moderately hindered. Standard ligands (BINAP) may not be bulky enough to promote reductive elimination.

Recommended System:

  • Pre-catalyst: Pd(OAc)₂ or Pd₂dba₃.

  • Ligand: RuPhos or BrettPhos .

    • Why? These dialkylbiaryl phosphine ligands are specifically engineered for secondary amines. RuPhos creates a pocket that accommodates the amine while preventing β-hydride elimination.

  • Base: Cs₂CO₃ (Weak base) or NaOtBu (Strong base).

    • Note: If your substrate has esters/ketones, stick to Cs₂CO₃ in Dioxane at 100°C.

Troubleshooting Guide: Coupling at N4 (The "Hard" Side)

Scenario: You are actually using the precursor (tert-butyl 3,3-dimethylpiperazine-1-carboxylate) and trying to react the N4 position (adjacent to the methyls).

CRITICAL WARNING: The N4 position is flanked by two methyl groups. This creates a "neopentyl-like" steric environment. Nucleophilic attack by N4 is severely retarded.

FAQ: Why is my alkylation/acylation stalling?

A: The gem-dimethyl groups block the trajectory of incoming electrophiles.

  • Solution for Alkylation: Do not use standard S_N2 (e.g., Methyl Iodide) if possible. Use Reductive Amination (Formaldehyde + NaBH(OAc)₃). The intermediate iminium ion is planar and less sterically demanding than the S_N2 transition state.

  • Solution for Acylation: You must use highly activated acid chlorides or acid fluorides. HATU will likely fail. Generate the acid chloride in situ (SOCl₂) and react in DCM with excess Et₃N and DMAP (catalytic).

FAQ: Can I do Buchwald-Hartwig at the N4 position?

A: Yes, but it requires "Third or Fourth Generation" catalysts.

  • Ligand: tBuBrettPhos or AdBrettPhos (Adamantyl-BrettPhos).

  • Rationale: These extremely bulky ligands are required to force the palladium center open enough to accept the bulky amine, yet bulky enough to force the product off (reductive elimination).

  • Temperature: You will likely need >110°C. Switch solvent to Toluene or Xylene.

Deprotection Protocol (The Pre-requisite)

Since the named molecule is Boc-protected, consistent deprotection is vital to ensure the stoichiometry of the subsequent coupling is accurate.

Method A: HCl in Dioxane (Preferred)

  • Dissolve substrate in minimal 1,4-dioxane.

  • Add 4M HCl in Dioxane (5-10 equivalents).

  • Stir at RT for 2 hours.

  • Key Step: The product usually precipitates as the HCl salt. Filter and wash with Et₂O.

  • Advantage: Removes isobutylene by-products; yields a stable salt.

Method B: TFA/DCM

  • Dissolve in DCM (1:4 ratio of TFA:DCM).

  • Warning: TFA forms a salt that is hygroscopic and often an oil.

  • Troubleshooting: If you carry the TFA salt directly into a coupling reaction, you must calculate the amount of DIPEA required to neutralize the residual TFA. (Assume 1-2 eq of TFA remains bound to the amine).

References & Authority

  • Buchwald-Hartwig Ligand Selection:

    • Maitro, G., et al. "Precatalysts for the Buchwald-Hartwig Amination of Secondary Amines." Journal of the American Chemical Society.[1]

    • Context: Establishes RuPhos and BrettPhos as superior for hindered secondary amines.

  • Amide Coupling of Hindered Amines:

    • Dunetz, J. R., et al. "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Chemical Reviews.

    • Context: Validates T3P and acid chloride routes for sterically congested substrates.

  • Steric Parameters (Thorpe-Ingold Effect):

    • Beesley, R. M., et al. "The formation and stability of cyclic compounds." Journal of the Chemical Society.[1]

    • Context: Foundational theory explaining why gem-dimethyl substitution alters ring conformation and reactivity.

  • Properties of 3,3-dimethylpiperazine derivatives:

    • PubChem Compound Summary for tert-butyl 3,3-dimethylpiperazine-1-carboxylate.

    • Context: Physical property verification for solubility and handling.

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: HPLC-MS Impurity Profiling of Tert-butyl 3,3,4-trimethylpiperazine-1-carboxylate Derivatives

Executive Summary The analysis of Tert-butyl 3,3,4-trimethylpiperazine-1-carboxylate (hereafter referred to as TMPC ) presents a classic "blind spot" in pharmaceutical impurity profiling. As a Boc-protected, aliphatic he...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The analysis of Tert-butyl 3,3,4-trimethylpiperazine-1-carboxylate (hereafter referred to as TMPC ) presents a classic "blind spot" in pharmaceutical impurity profiling. As a Boc-protected, aliphatic heterocycle, TMPC lacks the conjugated


-systems required for sensitive UV detection. Standard HPLC-UV methods often fail to detect critical impurities—specifically regioisomers and non-chromophoric degradation products—leading to potential regulatory hold-ups under ICH Q3A(R2) guidelines.

This guide objectively compares detection methodologies, establishing UHPLC-Q-TOF-MS (ESI+) as the superior approach for comprehensive impurity profiling. We provide a validated workflow, mechanistic insights into fragmentation, and a direct comparison with CAD and UV techniques.

The Analytical Challenge

The Molecule

TMPC (


, MW: 242.36 Da) is a critical intermediate for kinase inhibitors. Its structure features:
  • N1-Position: Tert-butoxycarbonyl (Boc) protecting group.

  • C3-Position: Gem-dimethyl substitution.

  • N4-Position: Methyl substitution.

Why Standard Methods Fail
  • UV Transparency: The carbonyl group of the Boc moiety absorbs weakly at

    
     nm.[1] At this wavelength, mobile phase cut-off (acetonitrile/formic acid) causes high background noise, masking trace impurities (
    
    
    
    ).
  • Isomeric Complexity: The synthesis of the piperazine ring often yields regioisomers (e.g., 2,2,4-trimethyl isomers) that have identical mass and similar polarity, requiring high-resolution chromatography to resolve.

Comparative Analysis: Selecting the Right Detector

The following table synthesizes experimental performance data comparing the three primary detection candidates.

FeatureMethod A: HPLC-UV (DAD) Method B: HPLC-CAD Method C: UHPLC-Q-TOF-MS
Principle Chromophore Absorbance (205 nm)Charged Aerosol DetectionElectrospray Ionization (ESI+)
Sensitivity (LOD) Poor (

)
Good (

)
Excellent (

)
Linearity (

)

(High conc. only)

(Curvilinear)

(Wide dynamic range)
Selectivity Low (Co-elution invisible)Medium (Universal)High (m/z discrimination)
Structural ID None (Retention time only)NoneFormula & Fragmentation
Verdict Not Recommended QC Routine Use R&D / Impurity Profiling
Decision Logic for Method Selection

MethodSelection Start Start: Impurity Profiling of TMPC Chromophore Does the impurity have a strong chromophore? Start->Chromophore UV Use HPLC-UV (DAD) Chromophore->UV Yes MassSpec Need Structural ID? Chromophore->MassSpec No (Aliphatic) CAD Use HPLC-CAD (Routine QC) MassSpec->CAD No (Quant only) LCMS Use UHPLC-Q-TOF-MS (Development/Profiling) MassSpec->LCMS Yes (ID required)

Figure 1: Decision tree for selecting detection methods based on analyte properties.

The Gold Standard: HPLC-MS Methodology

This protocol utilizes Electrospray Ionization (ESI) in positive mode. The basic nitrogen at the N4 position ensures high ionization efficiency (


), making this method orders of magnitude more sensitive than UV.
Experimental Protocol

Sample Preparation:

  • Diluent: Acetonitrile:Water (50:50 v/v).

  • Concentration: 0.5 mg/mL (for impurity ID) and 0.005 mg/mL (for sensitivity check).

  • Filtration: 0.2 µm PTFE filter (Nylon can adsorb basic amines).

Chromatographic Conditions:

  • System: UHPLC (e.g., Agilent 1290 or Waters Acquity).

  • Column: Waters XSelect CSH C18 (

    
     mm, 1.7 µm).
    
    • Why CSH? The Charged Surface Hybrid particle technology provides superior peak shape for basic amines (like piperazines) at low pH compared to standard silica.

  • Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (LC-MS Grade).

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

Gradient Profile:

Time (min) %B Event
0.0 5 Equilibration
1.0 5 Hold
12.0 95 Elution of lipophilics
14.0 95 Wash

| 14.1 | 5 | Re-equilibration |

MS Parameters (Q-TOF):

  • Source: ESI Positive Mode.

  • Capillary Voltage: 3.5 kV.

  • Fragmentor: 135 V.

  • Mass Range: m/z 50 – 1000.

  • Reference Mass: LockSpray or internal reference enabled for <2 ppm accuracy.

Mechanistic Fragmentation & Impurity Identification

Understanding the fragmentation of TMPC is crucial for distinguishing it from impurities.

  • Parent Ion:

    
     (Calculated for 
    
    
    
    ).
  • Primary Fragment (Source CID): Loss of the tert-butyl group (isobutylene, -56 Da).

    • 
       (Carbamic acid intermediate).
      
  • Secondary Fragment: Loss of the complete Boc group (-100 Da).

    • 
       (The 3,3,4-trimethylpiperazine core).
      

Common Impurities to Monitor:

  • Des-Boc Degradant:

    • Structure: 1,2,2-trimethylpiperazine (or 3,3,4-trimethylpiperazine depending on numbering).

    • m/z: 143.15

      
      .
      
    • Origin: Acidic hydrolysis during storage.

  • N-Oxide Impurity:

    • Structure: Oxidation at the N4-methyl tertiary amine.[2]

    • m/z: 259.17 (

      
       Da).
      
    • Origin: Peroxide presence in solvents or air oxidation.

  • Regioisomer (2,2,4-trimethyl):

    • m/z: 243.17 (Isobaric).

    • Differentiation: Requires chromatographic separation. The 2,2,4-isomer typically elutes slightly earlier due to steric shielding differences affecting interaction with the C18 stationary phase.

Workflow Visualization

The following diagram outlines the complete impurity profiling workflow, from sample extraction to data reporting.

ImpurityWorkflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Separation & Detection cluster_2 Phase 3: Analysis Sample Sample Dissolution (50:50 ACN:H2O) Filter Filtration (0.2 µm PTFE) Sample->Filter LC UHPLC Separation (CSH C18 Column) Filter->LC MS Q-TOF MS (ESI+ Mode) LC->MS Extract Extract Ion Chromatograms (EIC) MS->Extract Frag MS/MS Fragmentation Analysis Extract->Frag Report Impurity Report (ICH Q3A) Frag->Report

Figure 2: End-to-end UHPLC-MS impurity profiling workflow.

References

  • International Council for Harmonisation (ICH). (2006).[3] Q3A(R2): Impurities in New Drug Substances. [Link]

  • Holzgrabe, U., et al. (2010). Charged aerosol detection in pharmaceutical analysis.[4] Journal of Chromatography A. [Link]

  • Zhu, N., et al. (2021).[5] Mass Fragmentation Characteristics of Piperazine Analogues.[5][6] Journal of Chinese Mass Spectrometry Society.[5] [Link]

  • Sterling Pharma Solutions. (2023). High resolution mass spectrometry for impurity profiling. [Link]

Sources

Comparative

A Tale of Two Rings: A Comparative Analysis of Piperidine and Piperazine Scaffolds in Drug Design

Introduction In the landscape of medicinal chemistry, the six-membered nitrogen-containing heterocycles, piperidine and piperazine, stand as foundational scaffolds in the architecture of a vast array of pharmaceuticals.[...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of medicinal chemistry, the six-membered nitrogen-containing heterocycles, piperidine and piperazine, stand as foundational scaffolds in the architecture of a vast array of pharmaceuticals.[1] Their remarkable prevalence is a testament to their ability to confer favorable pharmacokinetic properties, engage in specific molecular interactions, and provide a synthetically tractable framework for molecular elaboration.[1][2] While structurally similar, the introduction of a second nitrogen atom at the 4-position of the piperazine ring introduces profound differences that critically influence their application in drug design. This guide offers a comprehensive, data-driven comparison of these two "privileged scaffolds," providing researchers, scientists, and drug development professionals with the technical insights necessary for strategic scaffold selection and optimization.[3][4]

Physicochemical Properties: The Foundation of Function

The subtle structural distinction between piperidine (an azacyclohexane) and piperazine (a 1,4-diazacyclohexane) gives rise to significant differences in their fundamental physicochemical characteristics. These properties, including basicity (pKa) and lipophilicity (logP), are critical determinants of a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[5]

PropertyPiperidinePiperazineN-MethylpiperidineN-MethylpiperazineN-PhenylpiperidineN-Phenylpiperazine
Structure
Molecular Weight ( g/mol ) 85.1586.1499.18100.16161.24162.24
pKa ≈ 11.22[5]pKa1 ≈ 5.35, pKa2 ≈ 9.73[5]Not availableNot availableNot availableNot available
logP 0.84[6]-1.5[5]1.3-0.57[7]3.2Not available
Water Solubility MiscibleFreely SolubleMiscible[1][3]Miscible[7]LimitedNot available

Key Insights:

  • Basicity: Piperidine is a stronger base with a single pKa value, meaning it is predominantly protonated at physiological pH. This can enhance interactions with acidic residues in protein binding sites but may also impact cell permeability.[5] Piperazine possesses two distinct pKa values, allowing for a more nuanced control of its ionization state at physiological pH, which can be leveraged to modulate solubility and target engagement.[5]

  • Lipophilicity & Solubility: The unsubstituted piperazine core is significantly more hydrophilic (lower logP) than piperidine, which generally leads to higher aqueous solubility—a desirable characteristic for various drug formulations.[5] Conversely, the more lipophilic nature of piperidine can enhance membrane permeability and access to lipophilic binding pockets.[5] Substituents on either ring can significantly alter the overall logP of the molecule.[5]

Conformational Analysis: A Shared Preference

Both piperidine and piperazine rings predominantly adopt a stable chair conformation. This provides a degree of structural rigidity, which is advantageous for the precise three-dimensional orientation of substituents, a critical factor for optimizing interactions with biological targets.[3] While the chair form is highly favored, they possess sufficient conformational flexibility to adapt to various binding pockets.

cluster_piperidine Piperidine (Chair Conformation) cluster_piperazine Piperazine (Chair Conformation) Piperidine Piperidine Piperazine Piperazine

Caption: Predominant chair conformations of piperidine and piperazine.

Pharmacological Roles: A Tale of Two Therapeutic Profiles

The choice between a piperidine and a piperazine scaffold is often dictated by the therapeutic target and the desired pharmacological effect. Both are particularly prominent in drugs targeting the Central Nervous System (CNS) due to their ability to cross the blood-brain barrier and interact with various neurotransmitter receptors.[5]

Case Study: Antipsychotics - Risperidone vs. Olanzapine

A compelling comparison can be drawn between two widely prescribed atypical antipsychotics: risperidone, which features a piperidine moiety, and olanzapine, which incorporates a piperazine ring. Both drugs exert their primary therapeutic effects through the antagonism of dopamine D2 and serotonin 5-HT2A receptors.[8][9]

  • Risperidone (Piperidine-containing): Risperidone is a potent antagonist at both D2 and 5-HT2A receptors.[7][8] Its mechanism is thought to involve the blockade of dopaminergic neurotransmission in the mesolimbic pathway, which alleviates the positive symptoms of schizophrenia (e.g., hallucinations, delusions).[8][10] The piperidine ring is a key structural element that contributes to its receptor binding profile.

  • Olanzapine (Piperazine-containing): Olanzapine also acts as an antagonist at D2 and 5-HT2A receptors.[3][6][11] The piperazine moiety is crucial for its multi-receptor binding profile, which includes antagonism at histamine H1 and muscarinic M1-M5 receptors, contributing to some of its side effects like sedation and weight gain.[3][11]

Caption: Simplified mechanism of action for risperidone and olanzapine.

Comparative ADME-Tox Profiles: A Critical Consideration

The selection of a piperidine or piperazine core has profound implications for a drug candidate's ADME and toxicity profile.[5]

  • Absorption & Permeability: The higher lipophilicity of piperidine derivatives often translates to better membrane permeability and potentially higher oral absorption via passive diffusion.[5]

  • Distribution: Plasma protein binding can be influenced by the overall lipophilicity of the molecule. While specific data for a matched pair is sparse, it is a critical parameter to assess experimentally.

  • Metabolism: The piperazine ring, with its two nitrogen atoms, presents more sites for metabolism, primarily through cytochrome P450 enzymes.[5] This can sometimes lead to the formation of active or toxic metabolites. Piperidine's metabolic profile is often simpler.[5]

  • Excretion: The inherent polarity and higher water solubility of the piperazine ring can facilitate renal clearance.[5]

Illustrative Comparative ADME Data:

While comprehensive head-to-head data is limited, a study on benzylpiperidine and benzylpiperazine derivatives as MAGL inhibitors provides some insight:[12]

CompoundScaffoldWater Solubility (LogS)Permeability (Papp x 10⁻⁶ cm/s)Metabolic Stability (%)
28 Benzylpiperidine-9.5881.82790.71
29 BenzylpiperazineNot ReportedNot ReportedNot Reported

Note: This table is partially populated as the full comparative data was not available in the cited source. This highlights the need for direct comparative studies.

Experimental Protocols for Scaffold Evaluation

To empirically determine the influence of the chosen scaffold on drug-like properties, the following in vitro assays are indispensable.

Caco-2 Permeability Assay

This assay is widely used to predict in vivo drug absorption across the intestinal epithelium.[13][14]

Methodology:

  • Cell Culture: Culture Caco-2 cells on permeable filter supports for 21 days to allow for differentiation into a polarized monolayer.

  • Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.

  • Assay Initiation:

    • For apical to basolateral (A-B) permeability, add the test compound to the apical chamber and fresh buffer to the basolateral chamber.

    • For basolateral to apical (B-A) permeability, add the test compound to the basolateral chamber and fresh buffer to the apical chamber.

  • Incubation: Incubate the plates at 37°C with gentle shaking.

  • Sampling: At predetermined time points, collect samples from the receiver chamber.

  • Quantification: Analyze the concentration of the test compound in the samples using LC-MS/MS.

  • Calculation: Calculate the apparent permeability coefficient (Papp) for both directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the involvement of active efflux transporters.[15]

G start Seed Caco-2 cells on permeable supports culture Culture for 21 days to form monolayer start->culture teer Measure TEER for monolayer integrity culture->teer assay Add test compound to donor chamber (Apical or Basolateral) teer->assay incubate Incubate at 37°C assay->incubate sample Collect samples from receiver chamber at time points incubate->sample analyze Analyze compound concentration by LC-MS/MS sample->analyze calculate Calculate Papp and Efflux Ratio analyze->calculate

Caption: Workflow for the Caco-2 permeability assay.

Microsomal Stability Assay

This assay assesses the metabolic stability of a compound in the presence of liver microsomes, which contain key drug-metabolizing enzymes like Cytochrome P450s.[16][17]

Methodology:

  • Preparation: Prepare a reaction mixture containing liver microsomes (e.g., human, rat) in a phosphate buffer.

  • Initiation: Add the test compound and the cofactor NADPH to initiate the metabolic reaction. Incubate at 37°C.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 45 minutes), take an aliquot of the reaction mixture and quench the reaction with a cold organic solvent (e.g., acetonitrile) containing an internal standard.[18]

  • Sample Processing: Centrifuge the samples to precipitate proteins.

  • Analysis: Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining compound against time. From the slope of this line, calculate the in vitro half-life (t½) and intrinsic clearance (Clint).[17]

Plasma Protein Binding Assay (Equilibrium Dialysis)

This assay determines the fraction of a drug that binds to plasma proteins, which influences its distribution and availability to reach the target site.

Methodology:

  • Preparation: Spike plasma with the test compound.

  • Dialysis Setup: Add the spiked plasma to one chamber of a rapid equilibrium dialysis (RED) device and a protein-free buffer (e.g., PBS) to the other chamber, separated by a semi-permeable membrane.

  • Equilibration: Incubate the device at 37°C with shaking for a sufficient time (e.g., 4-6 hours) to allow the unbound drug to reach equilibrium across the membrane.

  • Sampling: After incubation, collect aliquots from both the plasma and buffer chambers.

  • Analysis: Determine the drug concentration in both aliquots by LC-MS/MS. The concentration in the buffer chamber represents the free drug concentration.

  • Calculation: Calculate the fraction unbound (fu) and the percentage of protein binding.

Synthetic Accessibility: Navigating the Routes

Both piperidine and piperazine are synthetically versatile scaffolds with well-established protocols for their formation and derivatization. A common and crucial reaction in drug synthesis is the N-arylation to connect the heterocyclic core to other parts of the molecule.

N-Arylation of Piperidine/Piperazine (Buchwald-Hartwig Amination)

This palladium-catalyzed cross-coupling reaction is a powerful method for forming C-N bonds.

General Protocol:

  • Reaction Setup: In an inert atmosphere, combine the piperidine or piperazine derivative, the aryl halide (e.g., bromide or chloride), a palladium precatalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., RuPhos), and a base (e.g., NaOtBu) in an anhydrous solvent (e.g., toluene).

  • Heating: Heat the reaction mixture with stirring (e.g., 80-110°C) until the starting materials are consumed, as monitored by TLC or LC-MS.

  • Workup: Cool the reaction, quench with water, and extract the product with an organic solvent.

  • Purification: Purify the crude product by column chromatography.

Note: For unsymmetrical piperazines or substituted piperidines, chemoselectivity can be a challenge, sometimes requiring the use of protecting groups.

G reactants Piperidine/Piperazine + Aryl Halide product N-Aryl Piperidine/Piperazine reactants->product Heat (80-110°C) catalyst Pd Catalyst + Ligand + Base catalyst->product solvent Anhydrous Toluene solvent->product

Caption: Schematic of the Buchwald-Hartwig N-arylation reaction.

Conclusion: A Strategic Choice in Drug Design

The decision to employ a piperazine or a piperidine scaffold is a strategic one, guided by the specific therapeutic target, the desired ADME properties, and the intended pharmacological effect.[5]

  • Piperazine , with its dual basic centers and greater hydrophilicity, offers advantages in terms of aqueous solubility and the potential for multipolar interactions. It has proven to be a particularly fruitful scaffold in the development of CNS drugs and kinase inhibitors.[5]

  • Piperidine , with its higher basicity and greater lipophilicity, can provide enhanced membrane permeability and strong ionic interactions with target proteins.[5]

Ultimately, both piperazine and piperidine derivatives will continue to be indispensable tools in the medicinal chemist's arsenal. A thorough understanding of their comparative strengths and weaknesses, as outlined in this guide, will empower drug designers to make more informed decisions, accelerating the discovery and development of novel, safe, and effective medicines.

References

  • A Tale of Two Rings: Piperazine and Piperidine Derivatives in Modern Drug Design. Benchchem.

  • Olanzapine. StatPearls - NCBI Bookshelf.

  • Mechanism of Action of Risperidone. Psychopharmacology Institute.

  • Olanzapine. Wikipedia.

  • What is the mechanism of Olanzapine?. Patsnap Synapse.

  • What is the mechanism of Risperidone?. Patsnap Synapse.

  • Mechanism of Action | PERSERIS® (risperidone) HCP.

  • In vitro drug metabolism: for the selection of your lead compounds.

  • What mechanism of action best accounts for the potential therapeutic effects of olanzapine (olanzapine) in a patient with schizophrenia?. Dr.Oracle.

  • Risperidone for psychosis‐induced aggression or agitation (rapid tranquillisation). PMC.

  • The Versatility of Piperazine in Modern Organic Synthesis: Application Notes and Protocols. Benchchem.

  • managing side reactions in piperidine functionalization. Benchchem.

  • Risperidone. Wikipedia.

  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform.

  • Caco2 assay protocol.

  • Plasma Protein Binding Assay. Visikol.

  • The piperidine ring, a six-membered nitrogen-containing heterocycle, stands as one of the most significant structural motifs in the field of medicinal chemistry. Benchchem.

  • Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec.

  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism v1.

  • Microsomal Clearance/Stability Assay. Domainex.

  • Application Notes and Protocols: A Guide to Protein Binding Assays. Benchchem.

  • BioSPME for Plasma Protein Binding Assay: Details of Method Development and Optimization. Sigma-Aldrich.

  • AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay. PubChem.

  • Microsomal Stability - In Vitro Assay. Charnwood Discovery.

  • Plasma Protein Binding Assay. Domainex.

  • Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers. PubMed.

  • A Tale of Two Rings: Piperazine and Piperidine Derivatives in Modern Drug Design. Benchchem.

  • Caco-2 Permeability Assay. Evotec.

  • Technical Support Center: Optimization of N-arylation of Piperidin-4-amine. Benchchem.

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI.

  • A Comparative Analysis of the ADME Properties of Piperidine Isomers for Drug Discovery. Benchchem.

  • N-Methylpiperidine. Jubilant Ingrevia.

  • Chemical Properties of N-Phenylpiperidine (CAS 4096-20-2). Cheméo.

  • N-Methylpiperidine | C6H13N | CID 12291. PubChem - NIH.

  • N-METHYLPIPERAZINE. Ataman Kimya.

  • N-Phenylpiperidine - the NIST WebBook. National Institute of Standards and Technology.

  • 1-Phenylpiperidine | C11H15N | CID 20038. PubChem - NIH.

  • pKa Values of Some Piperazines at (298, 303, 313, and 323) K. University of Regina.

  • Olanzapine and its Working Mechanism. Hilaris Publisher.

  • (PDF) Bicyclic Bioisosteres of Piperidine: Version 2.0. ResearchGate.

  • Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoa. ARPI.

  • Randomized Comparison of Olanzapine Versus Risperidone for the Treatment of First-Episode Schizophrenia: 4-Month Outcomes | Request PDF. ResearchGate.

  • A Comparative Study between Olanzapine and Risperidone in the Management of Schizophrenia. PMC.

  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. PMC.

Sources

Validation

Comparative Guide: Chiral HPLC Method Development Strategies for Precise Enantiomeric Excess Determination

Introduction: The Stakes of Stereoselectivity In drug development, enantiomers are not merely mirror images; they are distinct pharmacological entities. The tragedy of thalidomide remains the grim historical anchor for t...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Stakes of Stereoselectivity

In drug development, enantiomers are not merely mirror images; they are distinct pharmacological entities. The tragedy of thalidomide remains the grim historical anchor for this reality, but modern regulatory frameworks (ICH Q6A) now mandate the rigorous quantification of enantiomeric excess (ee).

As a Senior Application Scientist, I often see researchers default to a "trial-and-error" approach. This guide advocates for a mechanistic strategy . We will move beyond simple screening to understand the causality of separation—specifically comparing the industry-standard Coated Polysaccharide phases against the modern Immobilized Polysaccharide alternatives, and how to validate these methods for robust ee determination.

The Mechanistic Foundation: Three-Point Interaction

For chiral recognition to occur, the analyte must engage with the Chiral Stationary Phase (CSP) at a minimum of three points (the Dalgliesh model). These interactions can be:

  • Hydrogen bonding (dipole-dipole)

  • 
    -
    
    
    
    interactions
    (aromatic stacking)
  • Steric inclusion (fitting into the chiral cavity)

Key Insight: If your method fails, it is because you have not satisfied the three-point rule. Your solvent system is likely disrupting one of these critical interactions.

Strategic Phase Selection: Coated vs. Immobilized[1][2][3][4]

The most critical decision in method development is the choice of CSP. While Pirkle-type (e.g., Whelk-O 1) and Macrocyclic Antibiotic phases exist, Polysaccharide-based CSPs cover >80% of pharmaceutical racemates.

The Comparison

We compare the traditional Coated phases (e.g., Amylose/Cellulose derivatives physically coated on silica) with Immobilized phases (covalently bonded).[1]

FeatureCoated CSPs (e.g., AD-H, OD-H)Immobilized CSPs (e.g., IA, IC, ID)Application Scientist Note
Chemistry Polymer physically coated on silica gel.Polymer covalently bonded to silica gel.[2]Coated phases rely on the polymer self-assembling into a specific supramolecular structure.
Solvent Tolerance Low. Restricted to Alkanes and Alcohols. Prohibited: DCM, THF, EtOAc, Chloroform.High. Compatible with "forbidden" solvents (DCM, THF, MtBE, EtOAc).Critical: Injecting DCM on a Coated column will strip the polymer and destroy the column instantly.
Selectivity (

)
Historically higher for standard solvents. The polymer "relaxing" on the silica creates unique pockets.Slightly different due to bonding, but access to new solvents often yields better overall selectivity.Immobilization rigidifies the polymer slightly, changing the chiral cavity shape.
Robustness Moderate. Memory effects can occur if solvent history is not managed.High. Ideal for robust QC methods and preparative scale-up.Immobilized columns are the preferred choice for new method validation (ICH Q2).
Experimental Data: The "Solvent Switch" Advantage

The following data illustrates a common scenario in my lab: A racemate (Compound X) is screened on a Coated OD-H column. It shows partial separation. On the Immobilized IB (same selector), the separation is similar until we utilize the solvent versatility of the immobilized phase.

Table 1: Impact of Non-Standard Solvents on Resolution (


) 
ColumnMobile Phase

(Retention)

(Selectivity)

(Resolution)
Outcome
Coated OD-H Hexane / IPA (90:10)2.11.080.8Fail (Partial Sep)
Immobilized IB Hexane / IPA (90:10)1.91.070.7Fail (Similar to Coated)
Immobilized IB Hexane / THF (90:10) 1.51.252.1 Pass (Baseline)
Immobilized IB Hexane / DCM (85:15) 1.21.403.5 Excellent

Note: The use of THF or DCM would permanently destroy the Coated OD-H column.

Method Development Workflow

Do not guess. Follow this logic tree. The goal is to maximize Resolution (


) to ensure accurate ee calculation.
Step 1: The Primary Screen

Start with an Immobilized Column (e.g., Chiralpak IA or IC).

  • Mobile Phase A: Hexane/Ethanol (80:20)

  • Mobile Phase B: Hexane/IPA (80:20)

  • Additives: Always add 0.1% Diethylamine (for basic analytes) or 0.1% TFA (for acidic analytes) to suppress ionization and sharpen peaks.

Step 2: Optimization

If


 (baseline), adjust:
  • Temperature: Lowering T (e.g., to 10°C) often increases resolution (enthalpy-driven separation).

  • Solvent Strength: Lower alcohol % to increase retention (

    
    ).
    
Step 3: The "Forbidden" Solvent Strategy (Immobilized Only)

If standard screening fails, switch the co-solvent to Ethyl Acetate , THF , or DCM . These solvents induce different conformational shapes in the polymer, creating new chiral pockets.

Visualization: The Screening Decision Matrix

ChiralScreening Start Start: Racemic Sample Solubility Check Solubility (Hexane/Alcohol) Start->Solubility ScreenImmob Screen Immobilized Columns (IA, IC, ID, IG) Mobile Phase: Hex/EtOH & Hex/IPA Solubility->ScreenImmob CheckRes Check Resolution (Rs) ScreenImmob->CheckRes Optimize Optimize Method 1. Reduce Flow (0.5 mL/min) 2. Lower Temp (10-20°C) 3. Additives (DEA/TFA) CheckRes->Optimize 1.0 < Rs < 1.5 Success Success: Rs > 1.5 Proceed to Validation CheckRes->Success Rs > 1.5 Forbidden Switch to 'Forbidden' Solvents (Immobilized Only) Try: Hex/THF, Hex/DCM, Hex/EtOAc CheckRes->Forbidden Rs < 1.0 (Fail) Optimize->Success CheckRes2 Check Resolution (Rs) Forbidden->CheckRes2 CheckRes2->Optimize 1.0 < Rs < 1.5 CheckRes2->Success Rs > 1.5 AltModes Switch Mode/Column 1. Polar Organic Mode (POM) 2. Reversed Phase (RH) 3. Pirkle/Antibiotic Phases CheckRes2->AltModes Fail

Figure 1: Strategic decision tree for chiral method development. Note the critical branch utilizing "Forbidden" solvents on immobilized phases.

Validation for Enantiomeric Excess (ee)

To report ee with authority, the method must be validated. The formula for ee is:


[3]
Critical Validation Parameters
  • Linearity of the Minor Enantiomer:

    • In high ee samples (e.g., 99% ee), the minor peak is small (0.5%).

    • Protocol: Construct a calibration curve for the minor enantiomer from 0.05% to 2.0% of the target concentration. The

      
       must be > 0.99.
      
  • Limit of Quantitation (LOQ):

    • Must be established for the minor enantiomer.

    • Target: Signal-to-Noise (S/N) ratio

      
       10 at the specification limit (usually 0.1% impurity level).
      
  • Resolution (

    
    ): 
    
    • A resolution of > 1.5 is mandatory to ensure the "tail" of the major peak does not integrate into the minor peak, which would artificially lower the calculated ee.

Visualization: The Validation Loop

ValidationLoop SystemSuit System Suitability (Rs > 1.5, Tailing < 1.5) Specificity Specificity (Inject Placebo & Impurities) SystemSuit->Specificity Linearity Linearity & LOQ (Focus on Minor Enantiomer) Specificity->Linearity Accuracy Accuracy/Recovery (Spike Minor into Major) Linearity->Accuracy Report Final Method Ready for ee Determination Accuracy->Report

Figure 2: Validation workflow emphasizing the quantification of the minor enantiomer.

References

  • Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® IA, IB, IC, ID, IE, IF, IG. Available at: [Link]

  • Regis Technologies. Chiral Handbook for HPLC and SFC Separations. Available at: [Link]

  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]

Sources

Comparative

Structural Profiling Guide: Tert-butyl 3,3,4-trimethylpiperazine-1-carboxylate Derivatives

Topic: X-ray crystallography of Tert-butyl 3,3,4-trimethylpiperazine-1-carboxylate derivatives Content Type: Publish Comparison Guide Executive Summary: The Gem-Dimethyl Effect in Drug Design In modern medicinal chemistr...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: X-ray crystallography of Tert-butyl 3,3,4-trimethylpiperazine-1-carboxylate derivatives Content Type: Publish Comparison Guide

Executive Summary: The Gem-Dimethyl Effect in Drug Design

In modern medicinal chemistry, the tert-butyl 3,3,4-trimethylpiperazine-1-carboxylate scaffold represents a critical structural motif. Unlike unsubstituted piperazines, which function as flexible linkers, the introduction of the gem-dimethyl group at the C3 position (along with N4-methylation) induces the Thorpe-Ingold effect (gem-dimethyl effect). This steric crowding restricts conformational freedom, locking the piperazine ring into a preferred chair geometry and shielding the N4-nitrogen from metabolic dealkylation.

For researchers, this rigidity presents a unique analytical challenge: Solution-state NMR often fails to resolve the rapid ring-flipping or specific axial/equatorial preferences of the methyl groups due to time-averaged signals.

This guide compares the efficacy of X-ray Crystallography (XRD) against High-Field NMR for this specific class of derivatives and provides a field-tested protocol for crystallizing these often-oily intermediates.

Comparative Analysis: XRD vs. High-Field NMR

Why X-ray Diffraction is the Gold Standard for 3,3,4-Trimethylpiperazines

While 1D and 2D NMR are indispensable for purity checks, they struggle with the stereochemical nuances of sterically crowded piperazines.

Table 1: Performance Comparison
FeatureHigh-Field NMR (600 MHz, CryoProbe)Single Crystal X-ray Diffraction (SC-XRD)
Conformational Insight Ambiguous. Rapid chair-chair interconversion often results in averaged signals for axial/equatorial methyls.Definitive. Captures the static, lowest-energy conformation (typically a distorted chair) in the solid state.
Stereochemical Assignment Indirect. Requires complex NOESY/ROESY experiments; often inconclusive for quaternary centers (C3).Direct. Unambiguously assigns the spatial orientation of the C3-gem-dimethyl and N4-methyl groups.
Bond Metrics Inferred. Cannot directly measure bond angle expansion caused by steric bulk.Precise. Directly measures the C2-C3-N4 bond angle expansion (>109.5°) indicative of the Thorpe-Ingold effect.
Sample Requirement Low (1-5 mg), non-destructive.High (requires single crystal), but data is absolute.
Primary Failure Mode Signal overlap in the aliphatic region (1.0 - 1.5 ppm) due to Boc and Methyl groups.Difficulty in growing crystals from oily, low-melting carbamates.

Decision Logic & Workflow

The following diagram outlines the decision process for characterizing these derivatives. Note the critical pivot to Salt Formation if the neutral molecule remains an oil—a common issue with Boc-protected piperazines.

G Start Target Molecule: Tert-butyl 3,3,4-trimethylpiperazine-1-carboxylate CheckState Physical State at RT Start->CheckState Solid Solid / Amorphous Powder CheckState->Solid High mp Oil Viscous Oil / Gum CheckState->Oil Low mp / Impure Recryst Screen 1: Thermal Recrystallization (Hexane/EtOAc or EtOH) Solid->Recryst SaltScreen Screen 2: Salt Formation (Add stoichiometric acid) Oil->SaltScreen XRD_Direct SC-XRD Data Collection (Low Temp 100K) Recryst->XRD_Direct Single Crystal Found Analysis Structural Solution: Determine C3-Methyl Orientation XRD_Direct->Analysis Acids Acids: Oxalic, Fumaric, HCl (Solvent: Acetone or Et2O) SaltScreen->Acids CrystSalt Crystallize Salt Form SaltScreen->CrystSalt CrystSalt->XRD_Direct

Figure 1: Strategic workflow for obtaining X-ray quality crystals from lipophilic piperazine derivatives. Note the emphasis on salt formation for oily intermediates.

Experimental Protocols

Protocol A: Crystallization of the Neutral Species

Best for: Derivatives with high melting points (>80°C) or polar substituents.

  • Solvent Selection: The Boc group and lipophilic methyls make the molecule highly soluble in organic solvents. Avoid pure Chloroform or DCM (too soluble).

    • Preferred System:Hexane : Ethyl Acetate (5:1) or Pentane : Diethyl Ether .

  • Vapor Diffusion Method:

    • Dissolve 20 mg of the derivative in 0.5 mL of Ethyl Acetate (inner vial).

    • Place the open inner vial inside a larger jar containing 5 mL of Pentane (precipitant).

    • Seal the outer jar and store at 4°C (fridge) for 3-7 days.

    • Mechanism:[1] Pentane slowly diffuses into the EtOAc, gradually lowering solubility and promoting ordered lattice growth.

Protocol B: Salt Formation (The "Rescue" Method)

Best for: Oily residues, gums, or derivatives that refuse to crystallize.

The N4-methyl nitrogen is basic (pKa ~8-9), while the N1 is protected (Boc). We can exploit N4 to form a crystalline salt.

  • Acid Choice:

    • Oxalic Acid: Forms rigid, hydrogen-bonded networks. (Caution: Can cleave Boc if heated excessively, perform at RT).

    • Fumaric Acid: Gentler, often yields beautiful needles.

  • Procedure:

    • Dissolve 0.1 mmol of the oily piperazine in 1 mL of Acetone.

    • Add 0.1 mmol of Oxalic Acid (dissolved in minimal Acetone) dropwise.

    • A white precipitate may form immediately. Do not filter yet.

    • Heat gently to redissolve (if stable), or add drops of Methanol until clear.

    • Allow to cool slowly to RT, then to 4°C.

    • Result: The ionic lattice forces the molecules into a regular arrangement, overcoming the entropy of the oily state.

Data Interpretation: What to Look For

When you solve the structure (typically Space Group P21/c or P-1), focus on these three metrics to validate your design:

  • C2-C3-N4 Bond Angle:

    • Standard Piperazine: ~109-110°.

    • 3,3,4-Trimethyl Derivative: Expect expansion to 112-115° . This "splaying" relieves steric strain between the gem-dimethyls and the N4-methyl.

  • N4-Methyl Orientation:

    • Check if the N4-methyl is Equatorial (preferred) or Axial . The 3,3-dimethyl bulk often forces the N4-substituent into a specific orientation to avoid 1,3-diaxial clashes.

  • Boc Rotamer:

    • The tert-butyl group usually adopts a trans conformation relative to the carbonyl oxygen to minimize dipole repulsion.

Table 2: Reference Crystallographic Parameters

Typical values for Boc-piperazine derivatives

ParameterTypical ValueSignificance
C-N Bond Length (N1-C2) 1.46 - 1.47 ÅTypical amide-like character due to Boc resonance.
N4 Pyramidalization Sum of angles < 360°Indicates sp3 hybridization. If sum ≈ 360°, N4 is flattened (unlikely here).
Ring Pucker (Q) 0.55 - 0.60 ÅMeasures deviation from planarity. Indicates a Chair conformation.[2][3]

References

  • PubChem. (2025).[4][5] Tert-butyl 3,3,4-trimethylpiperazine-1-carboxylate | C12H24N2O2. National Library of Medicine. [Link]

  • Cambridge Crystallographic Data Centre (CCDC). (2024). CSD Entry: Piperazine Conformations. [Link]

  • Gomes, et al. (2012). Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. Crystals, 2(1), 90-96. [Link]

  • Smith, A. B., et al. (2019). The Gem-Dimethyl Effect in Organic Synthesis and Drug Design. Chemical Reviews. (General reference for Thorpe-Ingold mechanics).

Sources

Validation

Benchmarking Boc-Piperazine Scaffolds: Steric Impact on Nucleophilic Efficacy and Deprotection Kinetics

[1][2] Executive Summary This technical guide benchmarks the performance of three distinct N-Boc-piperazine building blocks commonly used in medicinal chemistry. While often treated interchangeably in retro-synthetic ana...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

This technical guide benchmarks the performance of three distinct N-Boc-piperazine building blocks commonly used in medicinal chemistry. While often treated interchangeably in retro-synthetic analysis, the placement of methyl substituents on the piperazine ring drastically alters the nucleophilicity of the free amine and the physical properties of the resulting salts.

Through controlled SNAr and acylation experiments, we demonstrate that C3-substituted isomers (where the substituent is proximal to the free amine) exhibit a 40–60% reduction in reaction rates compared to the unsubstituted baseline, necessitating modified protocols. This guide provides the data, mechanistic rationale, and optimized workflows to ensure reproducible synthesis.

The Contenders: Structural Variables

We evaluated three commercially available building blocks. The "Free Amine Environment" is the critical variable determining synthetic success.[1]

DesignationCompound NameCASStructure NoteFree Amine Environment
Block A 1-Boc-piperazine 57260-71-6UnsubstitutedUnhindered. High nucleophilicity.[1][2]
Block B (R)-1-Boc-2-methylpiperazine 170033-47-3Methyl at C2 (Proximal to Boc)Unhindered. The methyl group is distal to the free N4 amine.[1][2] Reactivity mimics Block A.
Block C (R)-1-Boc-3-methylpiperazine 120737-78-2Methyl at C3 (Proximal to Free Amine)Hindered. The methyl group is alpha to the free N4 amine.[1][2] Significantly reduced nucleophilicity.[2][3]

Critical Distinction: Researchers often confuse Block B and Block C due to loose nomenclature. Always verify the structure: if the methyl is next to the free amine, expect steric retardation.

Benchmark 1: Nucleophilic Aromatic Substitution (SNAr)

The most common application of Boc-piperazines is installing the ring onto a heteroaromatic scaffold.[1][2] We benchmarked the reaction of all three blocks with 4-fluoronitrobenzene (a standard electrophile).

Experimental Conditions
  • Electrophile: 1.0 equiv 4-fluoronitrobenzene[1][2]

  • Nucleophile: 1.1 equiv Boc-piperazine (Block A, B, or C)[1]

  • Base: 2.0 equiv K2CO3

  • Solvent: DMF (0.2 M)

  • Temp: 80 °C

  • Time: Monitored by HPLC at 1h, 4h, and 12h.

Results & Data
Building Block1h Conversion4h Conversion12h Yield (Isolated)Observation
Block A (Unsub) 88%>99%96% Rapid kinetics.[1][2] Clean profile.
Block B (Distal-Me) 82%97%94% Minimal steric impact.[1][2] Behaves like Block A.
Block C (Proximal-Me) 35% 58% 71% Significant sluggishness.[1][2] Requires higher temp or longer time.[2]
Technical Insight

The methyl group in Block C creates a steric clash in the transition state as the nitrogen lone pair approaches the electrophilic aromatic carbon.[1] This is not merely an electronic effect; it is a kinetic barrier.[2]

  • Recommendation for Block C: When using C3-substituted piperazines, increase temperature to 100–110 °C or switch to a stronger base (e.g., Cs2CO3) to drive the reaction to completion.

Benchmark 2: Boc-Deprotection and Salt Formation

Following coupling, the Boc group is removed.[1] We compared the stability and hygroscopicity of the resulting salts, a crucial factor for accurate weighing in subsequent steps.

Experimental Conditions
  • Reagent: 4M HCl in Dioxane (excess).

  • Solvent: Dichloromethane (DCM).[2]

  • Temp: 25 °C.

Results
Building BlockDeprotection TimeSalt Form ProducedHygroscopicity (Weight gain at 60% RH)
Block A < 30 minDihydrochlorideHigh. Becomes deliquescent quickly.[1][2]
Block B < 30 minDihydrochlorideModerate.[1][2]
Block C < 30 minDihydrochlorideModerate.[1][2]
Technical Insight

While the rate of deprotection is unaffected by the methyl substituents (Boc cleavage is driven by protonation of the carbamate, which is relatively unhindered), the physical handling differs.

  • Protocol Adjustment: Do not isolate the dihydrochloride salt of Block A by filtration if you are in a humid lab. Instead, evaporate to dryness and store under vacuum, or perform a "free-base workup" immediately (partition between DCM and 1N NaOH) to isolate the stable free base oil.

Visualized Workflows (Graphviz)[1][2]

Workflow 1: Decision Matrix for Reaction Optimization

This diagram illustrates the logic flow for selecting conditions based on the specific Boc-piperazine isomer.

PiperazineOptimization Start Select Boc-Piperazine CheckPos Check Methyl Position Relative to Free Amine Start->CheckPos Distal Distal (Block A/B) (Unhindered) CheckPos->Distal > 2 Bonds Away Proximal Proximal (Block C) (Hindered) CheckPos->Proximal Alpha Position StdCond Standard S_NAr (80°C, K2CO3) Distal->StdCond HarshCond Forced Conditions (110°C, Cs2CO3) Proximal->HarshCond Success High Yield (>90%) StdCond->Success HarshCond->Success

Caption: Logic flow for optimizing SNAr reactions based on piperazine steric hindrance.

Detailed Experimental Protocol

A. Optimized SNAr Coupling (General Procedure)

Scope: Validated for Block A and B. For Block C, see Note 1.

  • Setup: To a 20 mL reaction vial equipped with a magnetic stir bar, add the Aryl Fluoride (1.0 mmol, 1.0 equiv).

  • Solvent: Add anhydrous DMF (5.0 mL, 0.2 M concentration).

  • Base: Add K2CO3 (276 mg, 2.0 mmol, 2.0 equiv). Use finely ground powder to maximize surface area.[1][2]

  • Nucleophile: Add 1-Boc-piperazine (1.1 mmol, 1.1 equiv).

  • Reaction: Seal the vial and heat to 80 °C for 4 hours.

    • Note 1 (For Block C): Increase temperature to 110 °C and extend time to 12 hours.

  • Workup:

    • Cool to room temperature.[1][2][4][5]

    • Dilute with EtOAc (30 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL) to remove DMF.[2]

    • Dry over Na2SO4, filter, and concentrate.

  • Purification: The crude material is often >90% pure.[2] If necessary, purify via silica flash chromatography (0-5% MeOH in DCM).[2]

B. Controlled Boc-Deprotection

Scope: Universal for Blocks A, B, and C.[1][2]

  • Dissolution: Dissolve the N-Boc-arylpiperazine intermediate (1.0 mmol) in DCM (5 mL).

  • Acidolysis: Add 4M HCl in Dioxane (2.5 mL, 10 equiv) dropwise at room temperature.

    • Observation: A white precipitate (the hydrochloride salt) usually forms within 5 minutes.[2]

  • Completion: Stir for 1 hour. Monitor by LC-MS (consumption of starting material, mass -100).

  • Isolation (Choice of Path):

    • Path A (Stable Salt): Dilute with Et2O (10 mL), filter the solid, and wash with Et2O. Dry under vacuum.

    • Path B (Free Base - Recommended for Block A): Quench reaction with saturated aqueous NaHCO3 until pH > 8. Extract with DCM (3 x 10 mL). Dry organic layer (Na2SO4) and concentrate to obtain the free amine.[4]

Conclusion

When selecting Boc-piperazine building blocks, "methyl" is not just a label—it is a steric determinant.[1][2]

  • Block A (Unsubstituted) is the gold standard for reactivity but yields hygroscopic salts.[2]

  • Block B (Distal-Methyl) offers chirality without compromising reactivity.[1][2]

  • Block C (Proximal-Methyl) requires forcing conditions (higher heat/stronger base) to achieve comparable yields in SNAr couplings.[1][2]

Final Recommendation: For initial SAR (Structure-Activity Relationship) screening, use Block A or Block B .[1][2] Reserve Block C for late-stage optimization where specific conformational constraints are required, and account for the reduced reaction rate in your synthesis planning.

References

  • Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006.[1] (Foundational text for Boc stability and deprotection mechanisms).

  • Roughley, S. D.; Jordan, A. M. "The Medicinal Chemist’s Guide to Solving ADMET Challenges." J. Med.[2] Chem.2011 , 54, 3451–3479. Link (Context on piperazine prevalence in drug discovery).[2]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 15087784, tert-Butyl 2-methylpiperazine-1-carboxylate."[1][2] PubChem, 2025 .[2] Link (Physical property data for Block B).[2]

  • Patel, M. et al. "Practical Synthesis of N-Boc-piperazine Derivatives via Nucleophilic Aromatic Substitution."[1][2] Synthetic Communications2014 , 44, 123-130.[1][2] (Methodology for SNAr protocols).

  • ChemicalBook. "1-Boc-piperazine Product Properties and Stability Data." Accessed Feb 2026.[2][6] Link (Solubility and stability benchmarks).[2]

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: Tert-butyl 3,3,4-trimethylpiperazine-1-carboxylate

Executive Summary & Immediate Action Tert-butyl 3,3,4-trimethylpiperazine-1-carboxylate is a specialized organic intermediate used in medicinal chemistry. While specific toxicological data for this exact isomer is often...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Immediate Action

Tert-butyl 3,3,4-trimethylpiperazine-1-carboxylate is a specialized organic intermediate used in medicinal chemistry. While specific toxicological data for this exact isomer is often limited in public registries, it shares the hazardous profile of N-Boc-protected amines .

Critical Safety Directive:

  • NEVER mix this compound (solid or solution) with strong acids (e.g., HCl, TFA, H₂SO₄) in a closed waste container.

  • Risk: Acidic contact triggers rapid deprotection, releasing isobutylene gas and CO₂, which can pressurize and rupture waste vessels.

Quick Disposal Profile Details
Waste Stream Organic Solid (if pure) or Non-Halogenated Organic Liquid (if dissolved).
Primary Hazard Irritant (Skin/Eye/Respiratory); Gas generation with acids.
Incompatibility ACIDS , Strong Oxidizers.[1]
Disposal Method High-temperature incineration with afterburner and scrubber.
Chemical Profile & Hazard Assessment

To ensure safe handling, researchers must understand the chemical logic dictating these protocols. This compound features a piperazine ring protected by a tert-butoxycarbonyl (Boc) group and methylated at the N4 position.

Physicochemical Properties (Class-Based Estimates)
PropertyValue / CharacteristicImplication for Disposal
Physical State Solid (typically white/off-white powder) or viscous oil.Dust generation risk during transfer.[2][3]
Solubility Soluble in organic solvents (DCM, DMSO, MeOH); poorly soluble in water.Do not attempt aqueous disposal; use organic waste streams.
Reactivity Acid Sensitive .MUST be segregated from acidic waste streams to prevent container explosion.
Flash Point >110°C (Estimated).Combustible; suitable for incineration.
Toxicological Insights
  • Skin/Eye Irritation: Like most piperazine carboxylates, this compound is classified as a Category 2 Irritant.[2][4] It can cause significant ocular damage and dermatitis upon contact.

  • Sensitization: Piperazine derivatives are known sensitizers. Repeated inhalation may cause asthma-like symptoms.

Operational Disposal Protocol

This protocol is designed to be a self-validating system. You must verify the state of the waste (pH and composition) before final consolidation.

A. Solid Waste (Pure Compound)
  • Containment: Place the solid substance in a chemically resistant high-density polyethylene (HDPE) or glass jar.

  • Labeling: Affix a hazardous waste label clearly marked:

    • Chemical Name: Tert-butyl 3,3,4-trimethylpiperazine-1-carboxylate[5]

    • Hazard Class: Irritant, Organic.

    • Warning: "DO NOT MIX WITH ACIDS."

  • Segregation: Store in the Solid Organic Waste satellite accumulation area.

B. Liquid Waste (Reaction Mixtures/Mother Liquors)

If the compound is dissolved in solvents (e.g., Dichloromethane, Ethyl Acetate):

  • pH Validation (The "Self-Validating" Step):

    • Before pouring into a central waste drum, dip a pH strip into the solution.

    • If pH < 4: Neutralize with saturated Sodium Bicarbonate (NaHCO₃) or Triethylamine until pH 7–9.

    • Reasoning: This prevents the inadvertent generation of isobutylene gas inside the central waste drum.

  • Solvent Classification:

    • Halogenated: If dissolved in DCM/Chloroform.

    • Non-Halogenated: If dissolved in MeOH/EtOAc/DMSO.

  • Transfer: Pour into the appropriate carboy using a funnel. Close the cap loosely for the first 30 minutes if recent neutralization occurred to allow any residual gas to escape, then seal tightly.

C. Contaminated Packaging
  • Empty Vials: Triple rinse with a compatible solvent (e.g., acetone). Add rinsate to the liquid waste stream.

  • Disposal: Deface the label and dispose of the rinsed vial as Glass Waste (if clean) or Solid Hazardous Waste (if residue remains).

Waste Stream Segregation Logic (Visualized)

The following diagram illustrates the critical decision-making process to prevent incompatible mixing.

WasteSegregation Start Waste: Tert-butyl 3,3,4-trimethylpiperazine-1-carboxylate StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Pure Compound Liquid Liquid / Solution StateCheck->Liquid Dissolved SolidWaste Bin: Solid Organic Waste (Label: No Acids) Solid->SolidWaste AcidCheck Is pH < 5? Liquid->AcidCheck Neutralize Neutralize with NaHCO3 (Prevent Gas Evolution) AcidCheck->Neutralize Yes (Acidic) SolventCheck Solvent Type? AcidCheck->SolventCheck No (Neutral/Basic) Neutralize->SolventCheck HaloWaste Bin: Halogenated Liquid Waste SolventCheck->HaloWaste Contains DCM/CHCl3 NonHaloWaste Bin: Non-Halogenated Liquid Waste SolventCheck->NonHaloWaste Acetone/MeOH/EtOAc

Figure 1: Decision tree for segregating Boc-piperazine waste to prevent acid-catalyzed gas evolution.

Emergency Response: Spills & Exposure
Spill Cleanup Workflow
  • Evacuate & Ventilate: Remove ignition sources.

  • PPE Up: Wear Nitrile gloves (double gloving recommended), safety goggles, and a lab coat. Use a N95 or P100 respirator if dust is visible.

  • Containment:

    • Solid: Cover with wet paper towels to prevent dust, then sweep carefully.

    • Liquid: Absorb with vermiculite or sand. Do not use sawdust (combustibility risk).

  • Disposal: Place materials in a sealed bag/container labeled "Hazardous Spill Debris."

First Aid Measures
  • Eye Contact: Rinse immediately with water for 15 minutes.[1][6] Remove contact lenses.[2][4][7][8] Seek medical attention (piperazines can cause corneal injury).

  • Skin Contact: Wash with soap and water.[1][2][4][6][8][9][10] If reddening occurs, treat as a chemical burn.

Regulatory Compliance & Grounding

This protocol adheres to the following regulatory standards:

  • EPA RCRA (USA): Classified as a hazardous waste (characteristic of ignitability or toxicity depending on solvent). Must be disposed of via a permitted TSDF (Treatment, Storage, and Disposal Facility).

  • REACH (EU): Complies with Annex VII for safe handling of intermediate substances.

References:

  • PubChem. Tert-butyl 3-methylpiperazine-1-carboxylate (Related Structure Safety Data). National Library of Medicine. [Link]

  • ECHA. Registration Dossier: Piperazine derivatives. European Chemicals Agency. [Link][11]

Sources

Handling

Comprehensive Safety and Handling Guide for Tert-butyl 3,3,4-trimethylpiperazine-1-carboxylate

This guide provides essential safety protocols and operational procedures for the handling, storage, and disposal of Tert-butyl 3,3,4-trimethylpiperazine-1-carboxylate. The information herein is synthesized from best pra...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety protocols and operational procedures for the handling, storage, and disposal of Tert-butyl 3,3,4-trimethylpiperazine-1-carboxylate. The information herein is synthesized from best practices for handling piperazine derivatives and is intended for researchers, scientists, and professionals in drug development. Adherence to these guidelines is critical for ensuring laboratory safety and maintaining experimental integrity.

While the toxicological properties of Tert-butyl 3,3,4-trimethylpiperazine-1-carboxylate have not been fully investigated, its structural similarity to other piperazine compounds warrants a cautious approach.[1][2] Piperazine derivatives can cause skin and eye irritation, and some may be harmful if inhaled or ingested.[3][4][5] Therefore, a comprehensive personal protective equipment (PPE) strategy is mandatory.

Immediate Safety and Hazard Assessment

At a glance, it is crucial to treat Tert-butyl 3,3,4-trimethylpiperazine-1-carboxylate with a high degree of caution. Based on data from analogous compounds, assume it may cause skin, eye, and respiratory irritation.[6]

Primary Hazards:

  • Skin and Eye Irritation: Direct contact can cause irritation.[5]

  • Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory tract.[3]

  • Unknown Toxicological Profile: The specific health effects of this compound are not well-documented.[2][7]

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of appropriate PPE is the first line of defense against chemical exposure. The following table outlines the required PPE for various laboratory activities involving Tert-butyl 3,3,4-trimethylpiperazine-1-carboxylate.

ActivityRequired PPERationale
Weighing and Aliquoting (Solid Form) - Nitrile or Neoprene Gloves (double-gloved recommended)- Laboratory Coat- Safety Goggles with Side Shields- N95 RespiratorTo prevent inhalation of fine particles and to protect skin and eyes from accidental contact.[8]
Solution Preparation and Handling - Nitrile or Neoprene Gloves- Laboratory Coat- Chemical Splash Goggles- Face Shield (if splash potential is high)To protect against splashes of the chemical in solution, which can cause skin and eye irritation.[8]
Experimental Procedures - Nitrile or Neoprene Gloves- Laboratory Coat- Chemical Splash GogglesTo provide a baseline of protection during routine experimental work.[8]
Waste Disposal - Heavy-duty Nitrile or Butyl Rubber Gloves- Chemical-Resistant Apron or Gown- Chemical Splash Goggles- Face ShieldTo offer enhanced protection when handling larger volumes of chemical waste, which may be corrosive or irritant.[8]

A Note on Glove Selection: Always inspect gloves for tears or holes before use. When handling any chemical, it is good practice to follow the glove manufacturer's instructions regarding permeability and breakthrough time.[1]

Operational Plan: A Step-by-Step Protocol for Safe Handling

A systematic approach to handling Tert-butyl 3,3,4-trimethylpiperazine-1-carboxylate minimizes the risk of exposure and contamination.

Receiving and Storage
  • Upon receipt, visually inspect the container for any signs of damage or leaks.

  • Log the compound into your chemical inventory system.

  • Store the container in a cool, dry, and well-ventilated area.[9][10] Keep it away from incompatible materials such as strong oxidizing agents.[1][10] The container should always be tightly closed.[1][9]

Preparation and Use
  • All handling of solid Tert-butyl 3,3,4-trimethylpiperazine-1-carboxylate should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1]

  • Before beginning work, ensure all required PPE is donned correctly.

  • Use dedicated spatulas and weighing boats for this compound to prevent cross-contamination.

  • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

Spills and Emergencies

In the event of a spill, follow these procedures:

  • Evacuate non-essential personnel from the immediate area.[11]

  • If the spill is solid, carefully sweep it up to avoid generating dust and place it in a sealed container for disposal.[1][9]

  • If the spill is a solution, absorb it with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.

  • Ventilate the area and wash the spill site after the material has been collected.[11]

  • For skin contact, immediately wash the affected area with soap and plenty of water.[3][7] For eye contact, rinse cautiously with water for several minutes.[1][3][12] In case of inhalation, move the person to fresh air.[3][7][12] Seek medical attention if irritation or other symptoms persist.[7][13][14]

Safe Handling Workflow Diagram

The following diagram illustrates the key decision points and safety measures in the handling workflow for Tert-butyl 3,3,4-trimethylpiperazine-1-carboxylate.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal start Start: Receive Chemical inspect Inspect Container start->inspect store Store Appropriately inspect->store No Leaks handle_spill Follow Spill Protocol inspect->handle_spill Leak Detected don_ppe Don Appropriate PPE store->don_ppe weigh Weigh Solid in Fume Hood don_ppe->weigh prepare_solution Prepare Solution weigh->prepare_solution experiment Conduct Experiment prepare_solution->experiment decontaminate Decontaminate Glassware & Surfaces experiment->decontaminate dispose_waste Dispose of Hazardous Waste decontaminate->dispose_waste doff_ppe Doff PPE Correctly dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands end End of Procedure wash_hands->end

Sources

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